FIIN-1
描述
属性
IUPAC Name |
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFTXQYIYFQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FIIN-1: A Technical Guide to its Mechanism of Action as a Covalent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of FIIN-1, a first-generation, irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This document details its molecular interactions, kinetic properties, and cellular effects, offering valuable insights for researchers in oncology, signal transduction, and drug discovery.
Core Mechanism: Covalent and Irreversible Inhibition
This compound is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[1] Its mechanism of action is distinguished by the formation of a covalent bond with its target, leading to irreversible inhibition.[2] This covalent interaction occurs with a conserved cysteine residue located in the P-loop (phosphate-binding loop) of the FGFR kinase domain.[2][3] Specifically, in FGFR1, this corresponds to Cys486.[2]
The formation of this covalent bond is facilitated by the presence of an electrophilic acrylamide group, often referred to as a "warhead," within the this compound molecule.[4][5] This group reacts with the nucleophilic thiol group of the cysteine residue.[4] This targeted covalent inhibition strategy provides high potency and a prolonged duration of action, as the inhibitor becomes permanently attached to the kinase.[6] The initial interaction is a non-covalent binding event within the ATP-binding pocket, which then positions the acrylamide group for the subsequent irreversible covalent reaction.[7]
Target Profile and Potency
This compound exhibits potent inhibitory activity against multiple members of the FGFR family. The primary targets are FGFR1, FGFR2, and FGFR3, with comparatively weaker activity against FGFR4.[8]
Quantitative Inhibition Data
| Target | Binding Affinity (Kd) | Biochemical Inhibition (IC50) | Cellular Activity (EC50) |
| FGFR1 | 2.8 nM[8] | 9.2 nM[2][8] | 14 nM (in Ba/F3 cells)[2] |
| FGFR2 | 6.9 nM[8] | 6.2 nM[2][8] | 10 nM (in Ba/F3 cells)[9] |
| FGFR3 | 5.4 nM[8] | 11.9 nM[2][8] | 10 nM (in Ba/F3 cells) |
| FGFR4 | 120 nM[8] | 189 nM[2][8] | - |
Table 1: Summary of this compound's inhibitory activity against FGFR family members.
This compound also demonstrates some activity against other kinases, including Flt-1, Flt-4, and VEGFR-2, though with lower affinity compared to its primary FGFR targets.
Signaling Pathways and Cellular Effects
FGFRs are key regulators of numerous cellular processes, including proliferation, differentiation, migration, and survival.[10] Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[11][12] this compound, by inhibiting FGFR kinase activity, effectively blocks these downstream pathways.
The primary signaling cascades affected by this compound inhibition include:
-
RAS-MAPK-ERK Pathway: This pathway is crucial for cell proliferation and differentiation.[13][14] this compound has been shown to inhibit the phosphorylation of Erk1/2, a key downstream effector in this cascade.[2][8]
-
PI3K-AKT Pathway: This pathway is central to cell survival and fate determination.[14][15]
-
PLCγ-PKC Pathway: This pathway influences cell morphology, migration, and adhesion.[14]
By blocking these critical signaling networks, this compound can induce cell cycle arrest and apoptosis in cancer cell lines that are dependent on aberrant FGFR signaling.[2][16]
Signaling Pathway Diagram
Caption: FGFR signaling pathways inhibited by this compound.
Resistance Mechanisms
A significant challenge with targeted cancer therapies is the development of drug resistance. For FGFR inhibitors, a common mechanism of acquired resistance is the emergence of mutations in the kinase domain. The "gatekeeper" residue, which controls access to a hydrophobic pocket within the ATP-binding site, is a frequent site of such mutations.[11] In FGFR1, the V561M mutation has been shown to confer resistance to this compound.[9][17] This mutation likely introduces steric hindrance that prevents effective binding of the inhibitor. The development of next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, has been a strategy to overcome this resistance.[9][18][19]
Resistance Development Workflow
References
- 1. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FIIN-1 is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] This compound represents a significant tool for investigating FGFR signaling in cancer and other diseases, and serves as a foundational molecule for the development of next-generation targeted therapies. This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a covalent inhibitor by forming an irreversible bond with a specific cysteine residue located in the ATP-binding pocket of FGFRs.[2][3] This covalent modification is mediated by the acrylamide group present in the this compound structure.[2][3] In FGFR1, this critical residue is Cysteine 486, which is situated in the P-loop of the kinase domain.[2] By permanently occupying the ATP-binding site, this compound effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This targeted covalent approach provides high potency and prolonged inhibition. The design of this compound was derived from the reversible FGFR inhibitor, PD 173074.[4]
Quantitative Biological Activity
The biological activity of this compound has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Biochemical Activity of this compound Against FGFRs and Other Kinases
| Target Kinase | Dissociation Constant (Kd) (nM) | Biochemical IC50 (nM) |
| FGFR1 | 2.8[1][4] | 9.2[1][2] |
| FGFR2 | 6.9[1][4] | 6.2[1][2] |
| FGFR3 | 5.4[1][4] | 11.9[1][2] |
| FGFR4 | 120[1][4] | 189[1][2] |
| Flt1 (VEGFR1) | 32[1] | 661[2] |
| Flt4 (VEGFR3) | 120[1] | - |
| VEGFR2 | 210[1] | - |
| BLK | 65[1][2] | 381[2] |
| ERK5 | 160[1] | - |
| KIT | 420[1] | - |
| MET | 1000[1] | - |
| PDGFRB | 480[1] | - |
Data compiled from multiple sources.[1][2][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (EC50)
| Cell Line | Organ/Tissue of Origin | EC50 (nM) |
| Tel-FGFR3 Ba/F3 | Engineered Cell Line | 10[2][4] |
| Tel-FGFR1 Ba/F3 | Engineered Cell Line | 14[2][4] |
| KATO III | Stomach | 14[1] |
| SNU-16 | Stomach | 30[1] |
| RT4 | Bladder | 70[1][5] |
| SBC-3 | Lung | 80[1] |
| G-401 | Kidney | 140[1] |
| A2.1 | Pancreas | 230[1] |
| FU97 | Stomach | 650[1] |
| G-402 | Kidney | 1650[1] |
| RD-ES | Bone | 2300[1] |
| A2780 | Ovary | 220[1] |
| PA-1 | Ovary | 4600[1] |
| H520 | Lung | 4500[1] |
Cell viability was typically measured after 72 hours of treatment with this compound.[1][2]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by this compound
FGFRs are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7] Upon binding of fibroblast growth factors (FGFs), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[8] Key pathways activated by FGFRs include the RAS-MAPK and PI3K-AKT pathways.[6][7][8] this compound, by covalently binding to the FGFR kinase domain, prevents this initial activation step, leading to the inhibition of these critical downstream signals.[2]
Experimental Workflow: Assessing this compound Activity
The characterization of this compound involves a series of well-defined experimental procedures to determine its effect on kinase activity and cellular function. A typical workflow is outlined below.
Detailed Experimental Protocols
Cell Viability Assay
To determine the anti-proliferative effects of this compound, a cell viability assay is performed.
-
Cell Plating: Cancer cell lines known to be dependent on FGFR signaling are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., from 14 nM to 46 µM) for 72 hours.[1] A vehicle control (e.g., DMSO) is also included.
-
Staining: After the incubation period, cell viability is assessed. One cited method uses Syto-60, a fluorescent nucleic acid stain, to quantify the number of viable cells.[2]
-
Data Analysis: Fluorescence intensity is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve using appropriate software.
Western Blotting for Signaling Pathway Inhibition
To confirm that this compound inhibits FGFR signaling, Western blotting is used to measure the phosphorylation status of FGFR and its downstream effectors.
-
Cell Treatment: Cells, such as MCF10A cells engineered to express an inducible FGFR1 (iFGFR1), are serum-starved.[2] They are then pre-treated with this compound (e.g., 20 nM) or a control compound before being stimulated with an activating agent (e.g., AP20187 for iFGFR1).[2]
-
Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated Erk1/2 (p-Erk1/2), and total Erk1/2.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to determine the extent of inhibition.[2]
This compound is a highly potent and selective irreversible inhibitor of FGFR kinases. Its well-defined covalent mechanism of action and demonstrated efficacy in inhibiting FGFR-dependent cell proliferation make it an invaluable research tool. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of targeting the FGFR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | 1256152-35-8 | MOLNOVA [molnova.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention.[1][3] FIIN-1 is a potent and selective irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[4][5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound was developed as a selective and irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[5] It is derived from the reversible FGFR inhibitor PD173074.[5] The key feature of this compound is its acrylamide moiety, which forms a covalent bond with a unique cysteine residue located in the P-loop of the ATP-binding site of FGFRs.[5] This irreversible binding leads to sustained inhibition of FGFR signaling.
Chemical Structure of this compound:
N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-(4-(diethylamino)butylamino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[8] Its primary mechanism involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs (Cys486 in FGFR1).[5] This covalent modification irreversibly blocks the kinase activity of the receptor, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5]
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound against FGFR family members and a panel of other kinases.
Table 1: Binding Affinity (Kd) of this compound for FGFRs and Other Kinases
| Kinase | Kd (nM) | Reference |
| FGFR1 | 2.8 | [4][7] |
| FGFR2 | 6.9 | [4][7] |
| FGFR3 | 5.4 | [4][7] |
| FGFR4 | 120 | [4][7] |
| Flt1/VEGFR1 | 32 | [4][5][7] |
| Flt4/VEGFR3 | 120 | [4][5][7] |
| BLK | 65 | [4][5] |
| ERK5 | 160 | [4] |
| VEGFR2 | 210 | [4][5] |
| PDGFRB | 480 | [4][5] |
| KIT | 420 | [4] |
| MET | 1000 | [4][5] |
Table 2: Biochemical Potency (IC50) of this compound against FGFRs and Other Kinases
| Kinase | IC50 (nM) | Reference |
| FGFR1 | 9.2 | [4][5] |
| FGFR2 | 6.2 | [4][5] |
| FGFR3 | 11.9 | [4][5] |
| FGFR4 | 189 | [4][5] |
| Blk | 381 | [4][5] |
| Flt1 | 661 | [4][5] |
Table 3: Cellular Potency (EC50) of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Tel-FGFR1 transformed Ba/F3 | - | 14 | [5] |
| Tel-FGFR3 transformed Ba/F3 | - | 10 | |
| KATO III | Stomach | 14 | [4] |
| SNU-16 | Stomach | 30 | [4] |
| RT4 | Bladder | 70 | [4] |
| SBC-3 | Lung | 80 | [4] |
| G-401 | Kidney | 140 | [4] |
| FU97 | Stomach | 650 | [4] |
| G-402 | Kidney | 1650 | [4] |
| RD-ES | Bone | 2300 | [4] |
| H520 | Lung | 4500 | [4] |
| PA-1 | Ovary | 4600 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol is for determining the IC50 values of this compound against FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[9][10]
-
ATP
-
Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions or DMSO (for control).
-
Add the FGFR enzyme to each well.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol is for determining the EC50 values of this compound in cancer cell lines.
Materials:
-
FGFR-dependent cancer cell lines (e.g., KATO III, SNU-16)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1,500 cells per well and allow them to attach overnight.[11]
-
Treat the cells with serial dilutions of this compound or DMSO (for control).
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 value by plotting viability against inhibitor concentration.
Western Blot Analysis for FGFR Signaling
This protocol is to assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins like ERK.
Materials:
-
FGFR-dependent cancer cell lines
-
Serum-free medium
-
This compound
-
FGF ligand (e.g., FGF2)
-
Lysis buffer (e.g., NP-40 buffer with protease and phosphatase inhibitors)[12]
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the cells with an FGF ligand (e.g., 100 ng/mL FGF2) for 10-30 minutes.[5][14]
-
Wash the cells with ice-cold PBS and lyse them on ice.[12]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
In Vivo Studies
While specific in vivo studies for this compound are not extensively detailed in the provided search results, a general approach using a xenograft mouse model can be outlined based on studies with other FGFR inhibitors.[3][15][16][17][18]
Protocol Outline:
-
Cell Implantation: Subcutaneously inject FGFR-dependent cancer cells into the flanks of immunocompromised mice (e.g., nu/nu mice).[17]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) to the treatment group, typically via oral gavage, on a predetermined schedule. The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by Western blotting or immunohistochemistry to confirm the inhibition of FGFR signaling in vivo.[15]
Conclusion
This compound is a valuable tool for studying FGFR signaling and holds potential as a therapeutic agent. Its irreversible mechanism of action offers prolonged target inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this potent FGFR inhibitor. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
References
- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. This compound | 1256152-35-8 | MOLNOVA [molnova.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of FIIN-1, a first-in-class potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound represents a significant milestone in the development of targeted cancer therapies by covalently modifying a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4. This document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and the signaling pathways it modulates. All quantitative data are summarized in structured tables for ease of comparison, and experimental workflows and signaling pathways are illustrated with diagrams.
Discovery and Rationale
This compound was developed through a structure-guided design approach, building upon the reversible FGFR inhibitor, PD173074.[1][2] The primary objective was to create a covalent inhibitor that could achieve prolonged and potent inhibition of FGFR signaling, a pathway frequently dysregulated in various cancers.[3] The design of this compound incorporated an electrophilic acrylamide "warhead" positioned to react with a non-catalytic cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR ATP-binding site.[4] This covalent interaction renders the inhibition irreversible, providing a sustained blockade of the receptor's kinase activity.[4]
The reversible counterpart of this compound, named FRIN-1, which lacks the reactive acrylamide group, was synthesized as a negative control to demonstrate the effects of irreversible binding.[4] The development of this compound paved the way for second-generation covalent FGFR inhibitors, such as FIIN-2 and FIIN-3, which were designed to overcome potential drug resistance mechanisms.[3]
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue present in the P-loop of FGFRs 1, 2, 3, and 4.[3] This covalent modification occurs at the ATP-binding site, thereby preventing the binding of ATP and subsequent receptor autophosphorylation and activation.[1] The irreversible nature of this inhibition leads to a prolonged downstream signaling blockade, even after the unbound inhibitor has been cleared.[4]
The selectivity of this compound for FGFRs is attributed to its pyrimido[4,5-d]pyrimidine core and the specific interactions of its side chains within the kinase domain.[4] While this compound is highly potent against FGFRs, it also exhibits some activity against other kinases, including Flt1, Flt4, and VEGFR2.[1]
Data Presentation
Table 1: Biochemical Activity of this compound Against Various Kinases
| Kinase | Binding Affinity (Kd, nM) | Biochemical Potency (IC50, nM) |
| FGFR1 | 2.8[1] | 9.2[4] |
| FGFR2 | 6.9[1] | 6.2[4] |
| FGFR3 | 5.4[1] | 11.9[4] |
| FGFR4 | 120[1] | 189[4] |
| Flt1 | 32[4] | 661[4] |
| Flt4 | 120[1] | - |
| VEGFR2 | 210[1] | - |
| Blk | 65[4] | 381[4] |
| ERK5 | 160[5] | - |
| KIT | 420[5] | - |
| MET | 1000[5] | - |
| PDGFRB | 480[5] | - |
Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Dependence | Cellular Potency (EC50, nM) |
| Ba/F3 (Tel-FGFR1 transformed) | Pro-B | FGFR1[1] | 14[4] |
| Ba/F3 (Tel-FGFR3 transformed) | Pro-B | FGFR3[1] | 10[1] |
| KATO III | Gastric | FGFR[5] | 14[5] |
| SNU-16 | Gastric | FGFR[5] | 30[5] |
| RT4 | Bladder | FGFR[5] | 70[5] |
| SBC-3 | Lung | FGFR[5] | 80[5] |
| G-401 | Kidney | FGFR[5] | 140[5] |
| A2.1 | Pancreas | FGFR[5] | 230[5] |
| A2780 | Ovary | FGFR[5] | 220[5] |
Experimental Protocols
Chemical Synthesis of this compound
While a detailed step-by-step synthesis protocol for this compound is typically found in the supplementary materials of the primary publication by Zhou et al. in Chemistry & Biology (2010), this information was not accessible through the conducted searches. The chemical name for this compound is N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-((4-(diethylamino)butyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide.[2] The synthesis involves a multi-step process starting from precursors of the pyrimido[4,5-d]pyrimidine core.
In Vitro Kinase Assay
The inhibitory activity of this compound against FGFRs and other kinases was determined using an in vitro kinase assay, such as the Z'-LYTE™ Kinase Assay.
Protocol:
-
Recombinant kinase domain of the target protein (e.g., FGFR1) is prepared.
-
A peptide substrate for the specific kinase is used.
-
The kinase, peptide substrate, and ATP are incubated in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 1 hour).
-
The extent of peptide phosphorylation is measured, often using fluorescence-based detection methods.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
The effect of this compound on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A reagent that measures ATP levels (indicative of metabolically active cells) is added to each well.
-
Luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for FGFR Signaling
Western blotting is used to assess the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, Erk1/2, Akt, and other relevant signaling proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Washout Experiment
A washout experiment is performed to confirm the irreversible binding of this compound to its target.
Protocol:
-
Cells are treated with this compound, a reversible inhibitor (e.g., PD173074), or a vehicle control for a short period (e.g., 30 minutes).
-
The treatment medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove any unbound inhibitor.
-
The cells are then incubated in inhibitor-free medium for a specified duration (e.g., 6 hours).
-
Cells are stimulated to activate the FGFR pathway (if necessary).
-
Cell lysates are collected and analyzed by Western blotting to assess the phosphorylation status of FGFR and its downstream targets.
Mandatory Visualizations
FGFR Signaling Pathway and this compound Inhibition
Experimental Workflow for Characterizing this compound
Conclusion
This compound stands as a seminal molecule in the field of kinase inhibitor development, being the first potent and selective irreversible inhibitor of the FGFR family. Its unique covalent mechanism of action provides a durable and potent inhibition of FGFR signaling, making it an invaluable tool for cancer research and a foundational lead for the development of next-generation targeted therapies. This guide has provided a detailed overview of its discovery, mechanism, and the experimental methodologies crucial for its characterization, offering a valuable resource for researchers in the field of drug discovery and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of FIIN-1: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), its mechanism of action, and the structural determinants of its potent and selective activity.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FIIN-1, a potent and selective irreversible inhibitor of the FGFR family of receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative inhibitory data, and experimental methodologies that underpin our understanding of this important chemical probe and potential therapeutic lead.
Introduction: The Significance of FGFR Inhibition and the Advent of Covalent Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, often driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a range of human cancers. This has established the FGFR family as a compelling target for cancer therapy.
This compound emerged as a pioneering first-generation covalent inhibitor of FGFRs, designed to overcome the limitations of reversible inhibitors by forming a stable, irreversible bond with its target.[2] This irreversible mechanism of action offers the potential for prolonged target engagement and enhanced therapeutic efficacy. This guide will dissect the key structural features of this compound that govern its activity and selectivity.
The Chemical Blueprint of this compound: A Covalent Warhead Tethered to a Selective Scaffold
This compound was rationally designed based on the scaffold of the reversible FGFR inhibitor, PD173074. The key innovation in this compound's structure is the incorporation of an acrylamide group, which acts as a Michael acceptor. This electrophilic "warhead" is strategically positioned to react with a nucleophilic cysteine residue present in the ATP-binding pocket of FGFRs, leading to the formation of a covalent bond.[1]
The core structure of this compound, a pyrimido[4,5-d]pyrimidine, along with its dichlorodimethoxyphenyl and diethylaminobutylamino substitutions, provides the necessary molecular recognition elements for selective binding to the FGFR kinase domain. The combination of this selective scaffold with the reactive acrylamide moiety is the cornerstone of this compound's potent and irreversible inhibitory profile.
Mechanism of Action: Covalent Targeting of a P-Loop Cysteine
This compound exerts its inhibitory effect by forming a covalent adduct with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (Cys486 in FGFR1).[1] This irreversible binding event physically blocks the ATP-binding site, thereby preventing the transfer of phosphate from ATP to substrate proteins and halting the downstream signaling cascade.
The irreversible nature of this interaction distinguishes this compound from its reversible counterparts. Washout experiments have demonstrated that the inhibitory effects of this compound on FGFR autophosphorylation and downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, are sustained even after the removal of the compound from the extracellular environment.[1]
Quantitative Analysis of this compound's Inhibitory Profile
The potency and selectivity of this compound have been extensively characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound against the FGFR family and a selection of other kinases.
Table 1: Biochemical Activity of this compound against FGFR Kinases
| Kinase | Kd (nM)[3][4] | IC50 (nM)[3] |
| FGFR1 | 2.8 | 9.2 |
| FGFR2 | 6.9 | 6.2 |
| FGFR3 | 5.4 | 11.9 |
| FGFR4 | 120 | 189 |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | Kd (nM)[3] | IC50 (nM)[3] |
| Flt1 (VEGFR1) | 32 | 661 |
| Flt4 (VEGFR3) | 120 | - |
| VEGFR2 | 210 | - |
| Blk | 65 | 381 |
| ERK5 | 160 | - |
| KIT | 420 | - |
| MET | 1000 | - |
| PDGFRB | 480 | - |
Table 3: Cellular Activity of this compound in FGFR-Dependent Cell Lines
| Cell Line | FGFR Status | EC50 (nM)[1] |
| Ba/F3-TEL-FGFR1 | Transformed | 14 |
| Ba/F3-TEL-FGFR3 | Transformed | 10 |
| KATO III (Gastric) | FGFR2 Amplified | 14 |
| SNU-16 (Gastric) | FGFR2 Amplified | 30 |
| RT4 (Bladder) | - | 70 |
| SBC-3 (Lung) | - | 80 |
Structure-Activity Relationship: Key Moieties and Analogues
The development of this compound and its analogues has provided valuable insights into the SAR of covalent FGFR inhibitors.
-
The Acrylamide Warhead: The presence of the acrylamide group is essential for the irreversible inhibition of FGFRs. Replacement of the acrylamide with a non-reactive propionamide in the analogue FRIN-1 results in a significant loss of potency, highlighting the critical role of covalent bond formation.[1]
-
The Benzyl Linker: The position of the acrylamide group on the benzyl ring influences the inhibitor's activity and selectivity. This compound possesses a 3-acrylamidebenzyl group. Subsequent analogues, FIIN-2 and FIIN-3 , were developed with a 4-acrylamidebenzyl group, which altered their selectivity profiles and conferred activity against certain drug-resistant FGFR mutants.[2]
-
The Dichlorodimethoxyphenyl Group: This moiety contributes to the high-affinity binding of this compound to the FGFR active site. Modifications to this part of the molecule can impact both potency and selectivity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of SAR studies. Below are generalized methodologies for the key assays used in the characterization of this compound.
Synthesis of this compound
A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a pyrimido[4,5-d]pyrimidine core with a substituted aniline bearing the acrylamide precursor, followed by the introduction of the diethylaminobutylamino side chain. The final step would likely be the formation of the acrylamide moiety.
Kinase Inhibition Assays
This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.
-
Reaction Setup: A reaction mixture is prepared containing the specific FGFR kinase, the FRET-peptide substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for peptide phosphorylation.
-
Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide, disrupting the FRET signal.
-
Detection: The fluorescence is measured at two wavelengths (emission from the donor and acceptor fluorophores). The ratio of these emissions is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of this compound. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
This is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Assay Principle: Kinases are tagged with DNA and are incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
Competition: this compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as the percentage of the kinase that binds to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger binding affinity of the test compound for the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Cellular Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: FGFR-dependent cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. EC50 values are determined from the dose-response curves.
This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to assess the inhibitory effect of this compound on the signaling pathway.
Conclusion and Future Directions
This compound represents a landmark in the development of targeted cancer therapies, demonstrating the potential of covalent inhibitors to achieve potent and durable inhibition of oncogenic kinases. The structure-activity relationships delineated in this guide provide a framework for the design of next-generation FGFR inhibitors with improved potency, selectivity, and resistance profiles. Future research in this area will likely focus on the development of covalent inhibitors that can overcome acquired resistance to current therapies and on the exploration of novel covalent warheads and selective scaffolds to further refine the therapeutic window of FGFR-targeted agents. The principles learned from the study of this compound will undoubtedly continue to guide the discovery and development of innovative cancer medicines.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Function of FIIN-1 in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIIN-1 is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This technical guide provides an in-depth overview of the biological function of this compound in cells, its mechanism of action, and its effects on key signaling pathways. Quantitative data on its binding affinities and cellular effects are presented, along with detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction to this compound
This compound, or FGFR irreversible inhibitor-1, was developed as a highly selective and potent covalent inhibitor of FGFRs.[1][2] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, making it a prime therapeutic target.[3][4] this compound's irreversible binding mode offers a distinct advantage in achieving sustained target inhibition.[1] It was derived from the reversible FGFR inhibitor PD 173074 and was designed to form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs.[2][5]
Mechanism of Action
This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue located in the P-loop of the FGFR ATP-binding site.[1][6] In FGFR1, this corresponds to Cys486.[1] This covalent modification is achieved through its acrylamide "warhead," which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine.[6][7] By covalently modifying the ATP-binding pocket, this compound effectively and permanently blocks the kinase activity of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This irreversible inhibition leads to a sustained blockade of FGFR-mediated cellular processes.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, including its binding affinities (Kd), biochemical inhibitory concentrations (IC50), and cellular anti-proliferative effective concentrations (EC50).
Table 1: Binding Affinities (Kd) of this compound for Various Kinases
| Kinase | Kd (nM) |
| FGFR1 | 2.8[5][8][9] |
| FGFR2 | 6.9[5][8][9] |
| FGFR3 | 5.4[5][8][9] |
| FGFR4 | 120[5][8][9] |
| Flt1 (VEGFR1) | 32[5][8][9] |
| Flt4 (VEGFR3) | 120[5][8][9] |
| VEGFR2 | 210[5] |
| BLK | 65[8] |
| ERK5 | 160[8] |
| KIT | 420[8] |
| MET | 1000[8] |
| PDGFRB | 480[8] |
Table 2: Biochemical Inhibitory Potency (IC50) of this compound
| Kinase | IC50 (nM) |
| FGFR1 | 9.2[1][8] |
| FGFR2 | 6.2[1][8] |
| FGFR3 | 11.9[1][8] |
| FGFR4 | 189[1][8] |
| Blk | 381[1][8] |
| Flt1 | 661[1][8] |
Table 3: Anti-proliferative Activity (EC50) of this compound in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | EC50 |
| Ba/F3 (Tel-FGFR1 transformed) | Pro-B | 14 nM[1] |
| Ba/F3 (FGFR3 transformed) | Pro-B | 10 nM[5] |
| RT4 | Bladder | 70 nM[8] |
| KATO III | Stomach | 14 nM[8] |
| SNU-16 | Stomach | 30 nM[8] |
| FU97 | Stomach | 650 nM[8] |
| SBC-3 | Lung | 80 nM[8] |
| H520 | Lung | 4.5 µM[8] |
| G-401 | Kidney | 140 nM[8] |
| G-402 | Kidney | 1.65 µM[8] |
| A2780 | Ovary | 220 nM[8] |
| PA-1 | Ovary | 4.6 µM[8] |
| RD-ES | Bone | 2.3 µM[8] |
Signaling Pathways Modulated by this compound
FGFR activation by its ligands, the fibroblast growth factors (FGFs), triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[3] This leads to the recruitment of adaptor proteins and the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[3][4][10] this compound, by inhibiting FGFR kinase activity, effectively blocks these downstream pathways. The primary pathways affected are:
-
RAS-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation. Activated FGFRs recruit FRS2, which in turn recruits Grb2 and Sos, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[6][7] this compound has been shown to almost completely inhibit the phosphorylation of Erk1/2 downstream of FGFR activation.[1][8]
-
PI3K-AKT Pathway: This pathway is critical for cell survival and growth. Activated FGFRs can also activate the Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[10][11] Inhibition of FGFR1 by this compound blocks the PI3K/AKT/mTOR signaling cascade.[11]
-
PLCγ Pathway: FGFR activation can also stimulate Phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, leading to increased intracellular calcium and activation of Protein Kinase C (PKC).[4][10]
Caption: FGFR signaling pathways inhibited by this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Assay (Z'-LYTE Assay)
This assay is used to determine the biochemical IC50 values of this compound against FGFR kinases.
Principle: The Z'-LYTE assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the amount of ADP produced during the kinase reaction.
Methodology:
-
Reagents: Recombinant FGFR kinase, ATP, substrate peptide, and Z'-LYTE detection reagents.
-
Procedure: a. Serially dilute this compound in DMSO. b. In a 384-well plate, add the FGFR kinase, the substrate peptide, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and add the Z'-LYTE detection reagent. f. Incubate to allow the detection reaction to proceed. g. Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-protein Analysis
This technique is used to assess the inhibitory effect of this compound on FGFR autophosphorylation and downstream signaling in cells.
Methodology:
-
Cell Culture and Treatment: a. Culture FGFR-dependent cells (e.g., MCF10A cells expressing iFGFR1) to 70-80% confluency. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour). d. Stimulate the cells with an appropriate FGF ligand or an inducing agent (e.g., AP20187 for iFGFR1) for a short period (e.g., 30 minutes).[1]
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation/Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or a vehicle control.
-
Viability Measurement: a. Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. b. Incubate according to the manufacturer's instructions. c. Read the luminescence or absorbance on a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the this compound concentration. Calculate the EC50 value from the resulting dose-response curve.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable research tool for probing the biological roles of FGFR signaling and serves as a foundational molecule for the development of therapeutically relevant irreversible FGFR inhibitors.[1] Its potent and selective covalent inhibition of FGFRs leads to the effective blockade of key downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways, ultimately inhibiting the proliferation of FGFR-dependent cancer cells. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and investigating the therapeutic potential of targeting the FGFR signaling axis. The development of next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, which can overcome resistance to first-generation inhibitors, highlights the ongoing importance of this class of molecules.[2]
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 1256152-35-8 | MOLNOVA [molnova.com]
- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 11. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
FIIN-1 target validation in cancer
An In-depth Technical Guide to the Target Validation of FIIN-1 in Cancer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutation, or translocation, is a key driver in various malignancies, making it a compelling therapeutic target.[3][4][5] This document provides a comprehensive technical overview of the target validation of this compound, detailing its mechanism of action, biochemical and cellular potency, and its effects on downstream signaling pathways. Furthermore, it supplies detailed experimental protocols and workflows essential for researchers seeking to investigate this compound or similar covalent inhibitors in a cancer context.
Mechanism of Action
This compound was developed as the first potent and selective irreversible inhibitor of FGFRs 1, 2, 3, and 4.[1] Its mechanism relies on the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR ATP-binding site (specifically Cys486 in FGFR1).[1][3] This irreversible binding locks the inhibitor in the active site, preventing ATP from binding and leading to a sustained inhibition of kinase activity. The acrylamide group on this compound is crucial for this covalent interaction.[3][4]
Caption: Logical workflow of this compound's irreversible inhibition mechanism.
Target Selectivity and Potency: Quantitative Data
This compound demonstrates high potency and selectivity for the FGFR family over other kinases.[1] Kinome-wide screening revealed that besides FGFRs, only a few other kinases, such as Flt1, Flt4, and VEGFR, bind to this compound with significant affinity.[1] The tables below summarize the key quantitative metrics for this compound's binding affinity and inhibitory concentration.
Table 1: this compound Binding Affinity (Kd) and Biochemical Inhibition (IC50)
| Kinase Target | Dissociation Constant (Kd) [nM] | Biochemical IC50 [nM] |
|---|---|---|
| FGFR1 | 2.8[1] | 9.2[1][2] |
| FGFR2 | 6.9[1] | 6.2[1][2] |
| FGFR3 | 5.4[1] | 11.9[1][2] |
| FGFR4 | 120[1] | 189[1][2] |
| Flt1 (VEGFR1) | 32[1] | 661[1][2] |
| Flt4 (VEGFR3) | 120 | - |
| VEGFR2 | 210 | - |
Table 2: this compound Cellular Proliferation Inhibition (EC50) in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | EC50 [nM] |
|---|---|---|---|
| Ba/F3 | Pro-B | Tel-FGFR1 | 14[1] |
| Ba/F3 | Pro-B | Tel-FGFR3 | 10[1] |
| KATO III | Stomach | FGFR2 Amplification | 14[2] |
| SNU-16 | Stomach | FGFR2 Amplification | 30[2] |
| NCI-H520 | Lung | FGFR1 Amplification | 121[2] |
| AN3CA | Endometrial | FGFR2 Mutation | Sub-micromolar[1] |
| MFE-296 | Endometrial | FGFR2 Mutation | Sub-micromolar[1] |
| RT4 | Bladder | - | 70[2] |
| SW780 | Bladder | - | 277[2] |
Inhibition of Downstream Signaling Pathways
Activation of FGFRs by their cognate FGF ligands leads to receptor dimerization, autophosphorylation, and the recruitment of adaptor proteins.[6] This initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation, most notably the RAS-MAPK and PI3K-AKT pathways.[5][6][7] this compound effectively blocks the activation of these pathways by inhibiting the initial FGFR autophosphorylation step.[1] Western blot analyses have confirmed that treatment with this compound leads to a marked reduction in the phosphorylation of both FGFR and downstream effectors like Erk1/2 and Akt.[1]
Caption: FGFR signaling pathways and the point of inhibition by this compound.
Experimental Protocols for Target Validation
Validating the target of a kinase inhibitor like this compound involves a multi-faceted approach, combining biochemical assays, cellular assays to confirm target engagement and downstream effects, and proliferation assays to establish anti-cancer efficacy.
Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FGFR kinase. The Z'-LYTE™ assay is a common fluorescence-based method for this purpose.[1]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add recombinant FGFR1 kinase domain (e.g., 5-10 ng), a specific peptide substrate, and the diluted this compound or DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration that approximates the Michaelis constant (Km) (e.g., 40 µM).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Development: Add the Z'-LYTE™ development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide substrate.
-
Detection: After a 60-minute development incubation, measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation by FGFR protects the substrate from cleavage, maintaining the FRET signal.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the values against the logarithm of this compound concentration to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Western Blotting for Signaling Pathway Analysis
This protocol is used to confirm that this compound inhibits FGFR autophosphorylation and downstream signaling (p-ERK, p-AKT) in intact cells.[1]
Methodology:
-
Cell Culture and Treatment: Plate FGFR-dependent cancer cells (e.g., KATO III, SNU-16) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibition: Pre-treat cells with various concentrations of this compound or DMSO vehicle for 2-4 hours.
-
Stimulation: Stimulate the FGFR pathway by adding the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for Western Blot analysis of signaling inhibition.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,500-5,000 cells/well) and allow them to attach overnight.[8][9]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified duration, typically 72 to 96 hours, to allow for effects on proliferation.[1][8]
-
Viability Measurement: Quantify cell viability using a suitable reagent. For example, add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Detection: After a brief incubation with the reagent, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of this compound concentration to determine the EC50 value.[9]
Caption: Workflow for a cell viability and proliferation assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment.[10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a DMSO vehicle control and incubate to allow for target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and precipitation.[11][12]
-
Lysis: Lyse the cells, often through repeated freeze-thaw cycles, to release the soluble proteins.[13]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble FGFR remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Interpretation: In DMSO-treated cells, the amount of soluble FGFR will decrease as the temperature increases. In this compound-treated cells, the protein will be stabilized, resulting in more soluble FGFR remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of this compound as a potent and selective irreversible inhibitor of FGFR is supported by a robust body of evidence. Biochemical assays confirm its high affinity and inhibitory activity against FGFR family members.[1] Cellular studies demonstrate its ability to block critical downstream signaling pathways, such as MAPK and PI3K/AKT, and inhibit the proliferation of cancer cells that are dependent on aberrant FGFR signaling.[1][2] Methodologies like CETSA can further provide definitive proof of target engagement within the complex milieu of a living cell. Collectively, these validation steps establish a strong rationale for the use of this compound as a chemical probe to study FGFR biology and as a foundational molecule for the development of targeted cancer therapeutics.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 7. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
An In-depth Technical Guide on the Core Role of FGFR Signaling in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this evolutionarily conserved cascade is a key oncogenic driver in a significant subset of human cancers.[3][4] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal rearrangements, promotes tumor growth, angiogenesis, and resistance to therapy.[1][5][6] Consequently, the FGFR axis has emerged as a promising therapeutic target, with several inhibitors demonstrating clinical efficacy in molecularly selected patient populations.[7][8][9] This guide provides a comprehensive technical overview of FGFR signaling in oncology, detailing the core pathways, mechanisms of dysregulation, therapeutic strategies, and essential experimental methodologies for its investigation.
The Core FGFR Signaling Pathway
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[1][5] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][2] This activation initiates a cascade of downstream signaling events through four major pathways:
-
RAS-RAF-MEK-MAPK Pathway: Primarily stimulates cell proliferation and differentiation.[1]
-
PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell survival by inhibiting apoptosis.[1]
-
PLCγ Pathway: Involved in the regulation of tumor cell metastasis.[1]
-
JAK-STAT Pathway: Promotes tumor invasion, metastasis, and enhances tumor immune evasion.[1]
Dysregulation of FGFR Signaling in Cancer
Aberrant activation of FGFR signaling in cancer occurs through several mechanisms, leading to uncontrolled cell growth and survival.[2]
Gene Amplification
This results in the overexpression of FGFR proteins on the cell surface, leading to increased downstream signaling, which can become ligand-independent.[2] FGFR1 amplification is notably frequent in squamous non-small cell lung cancer and breast cancer.[9]
Activating Mutations
Somatic mutations can lead to constitutive, ligand-independent activation of the FGFR kinase domain.[6] These mutations are common in urothelial bladder carcinoma and endometrial cancer.[6][9]
Gene Fusions and Rearrangements
Chromosomal rearrangements can create fusion proteins containing the FGFR kinase domain, leading to constitutive dimerization and activation.[7][10] FGFR2 fusions are a hallmark of intrahepatic cholangiocarcinoma, while FGFR3 fusions are found in glioblastoma and bladder cancer.[9][10]
Aberrant Autocrine/Paracrine Loops
Tumor or stromal cells can overproduce FGF ligands, leading to sustained, ligand-dependent activation of FGFR signaling.[2][6]
Quantitative Data on FGFR Alterations
The frequency of FGFR alterations varies significantly across different cancer types. This data is critical for identifying patient populations that may benefit from targeted therapies.
| Cancer Type | Predominant Alteration(s) | Frequency of Alteration | Reference(s) |
| Urothelial Carcinoma | FGFR3 mutations, FGFR2/3 fusions | ~32% | [1] |
| Cholangiocarcinoma (intrahepatic) | FGFR2 fusions/rearrangements | ~15% | [9] |
| Breast Cancer | FGFR1 amplification | ~18% | [1] |
| Endometrial Cancer | FGFR2 mutations | ~13% | [1] |
| Squamous NSCLC | FGFR1 amplification | ~13% | [1] |
| Glioblastoma | FGFR3-TACC3 fusions | ~3% | [9][11] |
| Gastric Cancer | FGFR2 amplification | ~4.1% | [12] |
Table 1: Frequency of Key FGFR Alterations in Various Solid Tumors.
A comprehensive analysis of 5,557 solid tumors revealed an overall FGFR alteration frequency of 9.2%.[13] Gene amplifications were the most common aberration (51.5%), followed by mutations (40.7%) and rearrangements (10.0%).[13]
Therapeutic Targeting of FGFR Signaling
The oncogenic dependence of certain tumors on FGFR signaling has driven the development of targeted inhibitors.
Small Molecule Tyrosine Kinase Inhibitors (TKIs)
These agents are ATP-competitive molecules that bind to the intracellular kinase domain, inhibiting its catalytic activity.[8] Several TKIs have received regulatory approval:
-
Erdafitinib: A pan-FGFR inhibitor approved for urothelial carcinoma with FGFR2/3 alterations.[14][15]
-
Pemigatinib: An FGFR1/2/3 inhibitor approved for cholangiocarcinoma with FGFR2 fusions or rearrangements.[14][15]
-
Infigratinib: An FGFR1/2/3 inhibitor also approved for cholangiocarcinoma with FGFR2 fusions.[15][16]
-
Futibatinib: A pan-FGFR inhibitor approved for cholangiocarcinoma harboring FGFR2 fusions/rearrangements.[15]
Monoclonal Antibodies
These molecules target the extracellular domain of an FGFR isoform, preventing ligand binding and receptor dimerization.[1][17] Vofatamab, a humanized FGFR3 monoclonal antibody, is an example currently under investigation.[1][17]
FGF Ligand Traps
These agents are designed to bind and sequester FGF ligands, preventing them from activating their receptors.[8]
Key Experimental Protocols
Accurate detection of FGFR alterations is paramount for patient selection and for preclinical research.
Detection of FGFR Gene Amplification
Method: Fluorescence In Situ Hybridization (FISH)
-
Objective: To visualize and quantify the copy number of a specific FGFR gene within intact cell nuclei.
-
Protocol Outline:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment: Slides are treated with a protease (e.g., pepsin) to permeabilize the cells and unmask the target DNA.
-
Probe Hybridization: A fluorescently labeled DNA probe specific to the FGFR gene of interest (e.g., FGFR1) and a control probe for the chromosome centromere (e.g., CEP8) are applied. The slide is heated to denature the DNA and then incubated overnight at a controlled temperature to allow probe hybridization.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining & Visualization: The nuclei are counterstained with DAPI, and the slides are analyzed using a fluorescence microscope.
-
Scoring: The ratio of the FGFR gene signals to the centromere signals is calculated in at least 50 non-overlapping tumor cell nuclei. A ratio ≥ 2.0 is typically considered amplified.
-
Method: Droplet Digital PCR (ddPCR)
-
Objective: To provide a highly sensitive and absolute quantification of FGFR gene copy number.[18][19]
-
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue.[19]
-
Reaction Setup: A PCR reaction mix is prepared containing the extracted DNA, TaqMan primers and probes for the target FGFR gene and a reference gene (e.g., on a stable chromosome region).[18]
-
Droplet Generation: The PCR mix is partitioned into thousands of nanoliter-sized oil-emulsion droplets, such that each droplet contains either zero or one copy of the target DNA.
-
PCR Amplification: Thermal cycling is performed to amplify the DNA within each droplet.
-
Droplet Reading: The droplets are streamed single-file through a detector that counts the number of positive (fluorescent) and negative droplets for both the target and reference genes.[18]
-
Data Analysis: The copy number is calculated based on the ratio of positive droplets for the target gene to the reference gene, using Poisson statistics. A copy number ≥ 3.3 has been used to classify amplification.[19]
-
Detection of FGFR Mutations and Fusions
Method: Next-Generation Sequencing (NGS)
-
Objective: To simultaneously detect a wide range of genomic alterations, including point mutations, insertions/deletions, copy number variations, and gene fusions.[7][20][21]
-
Protocol Outline:
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tumor tissue.
-
Library Preparation: The nucleic acids are fragmented, and sequencing adapters are ligated to the ends. For targeted sequencing, specific regions of interest (e.g., all exons of FGFR1-4) are enriched using hybridization capture-based methods.[21]
-
Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina), where massively parallel sequencing is performed to generate millions of short reads.
-
Bioinformatic Analysis:
-
Reads are aligned to the human reference genome.
-
Variant calling algorithms identify single nucleotide variants (SNVs) and small insertions/deletions.
-
Specialized algorithms analyze read pairs that map to different genes to identify potential fusion events.
-
Read depth is analyzed to determine copy number variations.
-
-
Annotation and Interpretation: Identified alterations are annotated with information from databases to determine their potential clinical significance.
-
Method: Reverse Transcriptase PCR (RT-PCR)
-
Objective: To detect specific, known FGFR fusions or point mutations from RNA.[22]
-
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from FFPE tissue.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is subjected to PCR using primers that are designed to specifically amplify the target fusion transcript (one primer in each fusion partner gene) or a specific mutant allele.
-
Detection: The PCR products are analyzed, often by real-time PCR, which provides quantitative results.[22][23] The presence of an amplified product indicates the presence of the target fusion or mutation.
-
In Vitro Assessment of FGFR Inhibitor Efficacy
Method: Cell Viability/Proliferation Assay
-
Objective: To determine the concentration of an FGFR inhibitor required to inhibit the growth of cancer cell lines (IC50).
-
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., those with known FGFR alterations) are seeded into 96-well plates and allowed to adhere overnight.[24]
-
Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., from 0.01 to 5000 nM) for a specified period (typically 72 hours).[24]
-
Viability Measurement: A reagent such as CellTiter-Glo® (measures ATP) or MTS (measures metabolic activity) is added to the wells.[24]
-
Data Acquisition: The luminescence or absorbance is read using a plate reader.
-
Analysis: The results are normalized to untreated control cells, and a dose-response curve is generated to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
In Vivo Assessment of FGFR Inhibitor Efficacy
Method: Patient-Derived or Cell Line-Derived Xenograft (PDX/CDX) Models
-
Objective: To evaluate the anti-tumor activity of an FGFR inhibitor in a living organism.[16][25]
-
Protocol Outline:
-
Model Establishment:
-
CDX: Human cancer cell lines with specific FGFR alterations are injected subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
PDX: Tumor fragments from a patient are surgically implanted into immunocompromised mice.
-
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control (vehicle) groups. The FGFR inhibitor is administered (e.g., orally) according to a predetermined schedule and dose.[16]
-
Monitoring: Tumor volume (measured with calipers) and mouse body weight are monitored regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for downstream analysis (e.g., Western blot for pathway modulation, IHC).
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
-
Conclusion and Future Directions
FGFR signaling represents a validated and clinically important therapeutic target in oncology. The successful development and approval of several FGFR inhibitors have provided new treatment options for patients with specific, molecularly defined cancers. Future research will focus on several key areas: overcoming acquired resistance to FGFR inhibitors, developing more selective next-generation inhibitors to minimize off-target toxicities, and exploring rational combination strategies with other targeted agents or immunotherapies to enhance clinical benefit.[15][26] The continued refinement of diagnostic assays will be crucial for the precise identification of patients most likely to respond to these targeted therapies.
References
- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Targeting FGFR Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] FGFR Fusions in Cancer: From Diagnostic Approaches to Therapeutic Intervention | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FGFR Fusions in Cancer: From Diagnostic Approaches to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. FGFR-targeted therapeutics: clinical activity, mechanisms of resistance and new directions | Semantic Scholar [semanticscholar.org]
- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. e-crt.org [e-crt.org]
- 20. massivebio.com [massivebio.com]
- 21. Mutation profiling of FGFR genes in solid tumors using comprehensive NGS panel. - ASCO [asco.org]
- 22. Identifying fibroblast growth factor receptor genetic alterations using RNA‐based assays in patients with metastatic or locally advanced, surgically unresectable, urothelial carcinoma who may benefit from erdafitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy [frontiersin.org]
- 26. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for FIIN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer.[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs.[1] These application notes provide an overview of in vitro assays to characterize the activity of this compound, including protocols for biochemical kinase assays and cell-based proliferation and signaling assays.
Mechanism of Action
This compound acts as an irreversible inhibitor by targeting the ATP binding site of FGFRs.[3] This covalent modification inhibits the kinase activity, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][4]
Signaling Pathway
The primary targets of this compound are the FGFR family of receptor tyrosine kinases. Inhibition of FGFRs by this compound blocks the activation of downstream signaling cascades, most notably the RAS/MEK/ERK and PI3K/AKT pathways.[4] This ultimately affects gene transcription and cellular processes like proliferation and survival.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various kinases and cancer cell lines.
Table 1: Biochemical Activity of this compound Against a Panel of Kinases
| Kinase | Kd (nM) | IC50 (nM) |
| FGFR1 | 2.8[2][3] | 9.2[1][2] |
| FGFR2 | 6.9[2][3] | 6.2[1][2] |
| FGFR3 | 5.4[3] | 11.9[1][2] |
| FGFR4 | 120[2][3] | 189[1][2] |
| Flt1 | 32[1][2] | 661[1][2] |
| Flt4 | 120[3] | - |
| VEGFR2 | 210[2][3] | - |
| Blk | 65[1] | 381[1][2] |
| KIT | 420[2] | - |
| MET | 1000[2] | - |
| PDGFRB | 480[2] | - |
| ERK5 | 160[2] | - |
Table 2: Cellular Activity of this compound in FGFR-Dependent Cell Lines
| Cell Line | Cancer Type | Target | EC50 (nM) |
| Ba/F3 (Tel-FGFR1) | Pro-B | FGFR1 | 14[1][3] |
| Ba/F3 (Tel-FGFR3) | Pro-B | FGFR3 | 10[1][3] |
| KATO III | Stomach | FGFR | 14[2] |
| SNU-16 | Stomach | FGFR | 30[2] |
| NCI-H520 | Lung | FGFR1 | 121[2] |
| SW780 | Bladder | FGFR | 277[2] |
| RT4 | Bladder | FGFR | 70[2] |
| G-401 | Kidney | FGFR | 140[2] |
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against a purified kinase, such as FGFR1. Commercial kits like Kinase-Glo® (Promega) or ADP-Glo™ (Promega) are commonly used.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase substrate (e.g., Poly(Glu:Tyr 4:1))
-
ATP
-
This compound (and other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well or 384-well white plates
-
Luminescence plate reader
-
Kinase detection reagent (e.g., Kinase-Glo® Max)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, kinase substrate, and ATP.
-
Assay Plate Setup:
-
Add the diluted this compound or control (DMSO vehicle) to the appropriate wells of the assay plate.
-
Add the master mix to all wells.
-
-
Kinase Reaction Initiation: Add the purified kinase enzyme to all wells except the "blank" control wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the kinase detection reagent (e.g., Kinase-Glo® Max) to all wells.
-
Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).
Cell Proliferation/Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines. Assays like CellTiter-Glo® (Promega) which measure cellular ATP levels are commonly employed.[1]
Materials:
-
FGFR-dependent cancer cell lines (e.g., NCI-H520, KATO III)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like ERK and AKT.[1]
Materials:
-
FGFR-dependent cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and then serum-starve them overnight. Treat the cells with this compound at various concentrations for a defined period. Stimulate with an appropriate FGF ligand if necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins in response to this compound treatment.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: In vitro workflow for this compound.
References
FIIN-1 Treatment for Drug-Resistant Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIIN-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of their kinase activity.[1][4] This irreversible mechanism of action makes this compound a valuable tool for studying FGFR signaling and a promising therapeutic candidate for cancers driven by aberrant FGFR activity. Notably, this compound and its next-generation analogs, FIIN-2 and FIIN-3, have demonstrated efficacy against tumor models harboring mutations that confer resistance to first-generation, reversible FGFR inhibitors, particularly the challenging "gatekeeper" mutations.[5][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound targets the FGFR family, which, upon activation by fibroblast growth factors (FGFs), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[7] Dysregulation of the FGF/FGFR axis through gene amplification, mutations, or translocations is a known driver in various cancers.[4]
This compound's irreversible binding to FGFRs effectively shuts down these pro-tumorigenic signals. The primary signaling pathways inhibited by this compound treatment include:
-
RAS-MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K-AKT-mTOR Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.
-
JAK-STAT Pathway: Attenuation of this pathway can impact cell survival and differentiation.
-
PLCγ Pathway: Inhibition of this pathway can affect cell motility and invasion.
Below is a diagram illustrating the FGFR signaling pathway and the point of intervention by this compound.
Caption: FGFR signaling pathway and this compound's point of inhibition.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound and its analogs against various FGFRs and cancer cell lines.
Table 1: Biochemical Activity of this compound and Analogs Against FGFRs
| Compound | Target | IC50 (nM) | Kd (nM) |
| This compound | FGFR1 | 9.2 | 2.8 |
| FGFR2 | 6.2 | 6.9 | |
| FGFR3 | 11.9 | 5.4 | |
| FGFR4 | 189 | 120 | |
| FIIN-2 | FGFR1 | 3.09 | - |
| FGFR2 | 4.3 | - | |
| FGFR3 | 27 | - | |
| FGFR4 | 45.3 | - | |
| FIIN-3 | FGFR1 | 13.1 | - |
| FGFR2 | 21 | - | |
| FGFR3 | 31.4 | - | |
| FGFR4 | 35.3 | - |
Data compiled from multiple sources.[2][8]
Table 2: Anti-proliferative Activity (EC50) of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | EC50 (µM) |
| KATO III | Stomach | FGFR2 Amplification | 0.014 |
| SNU-16 | Stomach | FGFR2 Amplification | 0.03 |
| RT4 | Bladder | FGFR3 Mutation | 0.07 |
| SBC-3 | Lung | - | 0.08 |
| G-401 | Kidney | - | 0.14 |
| A2780 | Ovary | - | 0.22 |
| A2.1 | Pancreas | - | 0.23 |
| FU97 | Stomach | - | 0.65 |
| RD-ES | Bone | - | 2.3 |
| PA-1 | Ovary | - | 4.6 |
| H520 | Lung | - | 4.5 |
Data compiled from multiple sources.[2]
Table 3: Efficacy of FIIN-2 and FIIN-3 Against Wild-Type and Gatekeeper Mutant FGFRs
| Cell Line (Ba/F3 expressing) | EC50 (nM) |
| FIIN-2 | |
| FGFR1 WT | 10 |
| FGFR2 WT | 1 |
| FGFR3 WT | 10 |
| FGFR4 WT | 93 |
| FGFR2 V564M (Gatekeeper Mutant) | 58 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cell lines.
Caption: Workflow for a standard MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blotting for FGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on FGFR autophosphorylation and downstream signaling.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Materials:
-
Cancer cell line with active FGFR signaling
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-FGFR (e.g., Tyr653/654)
-
Anti-total-FGFR
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with this compound (e.g., 20 nM) for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control. If applicable, stimulate with an appropriate FGF ligand.
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory activity of this compound on recombinant FGFR kinase.
Materials:
-
Recombinant human FGFR kinase domain
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate for FGFR (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of recombinant FGFR kinase and the peptide substrate in the same buffer.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions, the kinase/substrate mixture, and finally ATP to initiate the reaction. The final concentrations should be optimized, but typical starting points are 10 nM FGFR, 10 µM ATP, and 0.2 µg/µL substrate.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft tumor model study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line known to be sensitive to this compound
-
This compound formulated for in vivo administration
-
Vehicle control (e.g., corn oil or a solution of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., 10-50 mg/kg, once daily by oral gavage). The optimal dose and schedule should be determined in preliminary studies.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group. Analyze changes in body weight and any other relevant endpoints.
Conclusion
This compound and its analogs represent a powerful class of irreversible FGFR inhibitors with significant potential for treating cancers that have developed resistance to conventional targeted therapies. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their studies of FGFR-driven malignancies. Careful optimization of experimental conditions for specific cell lines and tumor models will be crucial for obtaining robust and reproducible results.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of FIIN-1 in Xenograft Models: A Detailed Guide for Researchers
Introduction
FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer development and progression.[1][2] By forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, this compound effectively blocks downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[1] This application note provides detailed protocols and data for researchers utilizing this compound in preclinical xenograft models to evaluate its therapeutic potential.
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | Target | IC50 (nM) |
| KATO III | Stomach | FGFR | 14 |
| SNU-16 | Stomach | FGFR | 30 |
| FU97 | Stomach | FGFR | 650 |
| RT4 | Bladder | FGFR | 70 |
| SBC-3 | Lung | FGFR | 80 |
| H520 | Lung | FGFR | 4500 |
| G-401 | Kidney | FGFR | 140 |
| G-402 | Kidney | FGFR | 1650 |
| A2780 | Ovary | FGFR | 220 |
| PA-1 | Ovary | FGFR | 4600 |
| A2.1 | Pancreas | FGFR | 230 |
| RD-ES | Bone | FGFR | 2300 |
Table 2: Biochemical Activity of this compound Against FGFRs [2]
| Target | IC50 (nM) |
| FGFR1 | 9.2 |
| FGFR2 | 6.2 |
| FGFR3 | 11.9 |
| FGFR4 | 189 |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. Researchers should optimize these protocols based on the specific cell line and animal model used.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous tumor model using cancer cell lines.[3][4]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)[3]
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old[5]
-
Syringes and needles (25-27 gauge)[5]
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium. d. Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS. e. Perform a cell count and viability assessment (e.g., using trypan blue). Cell viability should be >95%.[5]
-
Cell Preparation for Injection: a. Centrifuge the required number of cells. b. Resuspend the cell pellet in a mixture of sterile PBS and Matrigel® (1:1 ratio) on ice to a final concentration of 1 x 10^7 cells/100 µL.[5] The use of Matrigel can improve tumor take rates.[3]
-
Tumor Cell Implantation: a. Anesthetize the mouse. b. Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.[6]
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.[5] c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7] d. Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).[5][8]
Protocol 2: Administration of this compound in Xenograft Models
This protocol provides a general guideline for the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, and saline)[1]
-
Oral gavage needles or appropriate equipment for the chosen route of administration.
Procedure:
-
This compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. On the day of administration, dilute the stock solution to the desired final concentration with the appropriate vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Ensure the final solution is clear.
-
Dosage and Administration: a. The optimal dosage and administration route for this compound in vivo have not been extensively published. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. b. Based on general practices for small molecule inhibitors, administration is typically performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection. c. Administer the prepared this compound solution to the treatment group of mice according to the determined schedule (e.g., once or twice daily).[5] The control group should receive the vehicle solution.
-
Monitoring: a. Continue to monitor tumor growth as described in Protocol 1. b. Monitor the body weight and overall health of the mice to assess for any treatment-related toxicity.[5]
Protocol 3: Assessment of In Vivo Efficacy and Pharmacodynamics
This protocol describes how to evaluate the antitumor activity of this compound and its effect on downstream signaling pathways.
Materials:
-
Calipers
-
Equipment for tissue collection and processing (e.g., surgical tools, liquid nitrogen, formalin)
-
Reagents for Western blotting or immunohistochemistry (IHC)
-
Primary antibodies against p-FGFR, p-FRS2, p-ERK, p-AKT, and total protein counterparts.
Procedure:
-
Tumor Growth Inhibition (TGI) Calculation: a. At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7][9]
-
Pharmacodynamic Analysis: a. At specified time points after the final dose, euthanize a subset of mice from both the control and treatment groups. b. Excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for IHC.[10] c. Western Blotting: Homogenize the frozen tumor tissue, extract proteins, and perform Western blotting to assess the phosphorylation status of FGFR and key downstream signaling proteins like FRS2, ERK, and AKT.[1][8] d. Immunohistochemistry (IHC): Process the formalin-fixed, paraffin-embedded tumor sections for IHC staining to visualize the expression and localization of the target proteins within the tumor tissue.[10]
Visualization of Signaling Pathways and Experimental Workflows
To aid in the understanding of this compound's mechanism of action and the experimental design, the following diagrams are provided.
Caption: FGFR Signaling Pathways Inhibited by this compound.
Caption: Experimental Workflow for this compound Xenograft Studies.
This compound represents a promising therapeutic agent for cancers driven by aberrant FGFR signaling. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design and execute preclinical xenograft studies to evaluate the in vivo efficacy of this compound. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the further development of this potent FGFR inhibitor.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Subcutaneous Xenograft Tumor Model [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FIIN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments with FIIN-1, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections detail the mechanism of action of this compound, protocols for key in vitro and in vivo experiments, and quantitative data to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of FGFRs. It forms a covalent bond with a conserved cysteine residue in the P-loop of FGFR1, FGFR2, and FGFR3, and to a lesser extent FGFR4, leading to irreversible inhibition of their kinase activity.[1][2] This covalent modification results in sustained target inhibition, making this compound a valuable tool for studying FGFR signaling in cancer and other diseases.
Mechanism of Action:
This compound's mechanism involves the acrylamide moiety, which acts as a Michael acceptor for the thiol group of the P-loop cysteine residue (Cys486 in FGFR1).[1] This targeted covalent bond formation leads to the irreversible inactivation of the receptor's kinase function.
Quantitative Data Summary
The following tables summarize the reported biochemical and cellular activities of this compound against various kinases and cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro and in vivo experiments.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value (nM) | Reference |
| FGFR1 | IC50 (Z'-LYTE) | 9.2 | [1][3] |
| FGFR2 | IC50 (Z'-LYTE) | 6.2 | [1][3] |
| FGFR3 | IC50 (Z'-LYTE) | 11.9 | [1][3] |
| FGFR4 | IC50 (Z'-LYTE) | 189 | [1][3] |
| FGFR1 | Kd | 2.8 | [3] |
| FGFR2 | Kd | 6.9 | [3] |
| FGFR3 | Kd | 5.4 | [3] |
| FGFR4 | Kd | 120 | [3] |
| Blk | IC50 | 381 | [1] |
| Flt1 | IC50 | 661 | [1] |
| VEGFR2 | Kd | 210 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50/IC50 (nM) | Reference |
| Ba/F3 (Tel-FGFR1) | Pro-B | Proliferation | 14 | [1] |
| Ba/F3 (Tel-FGFR3) | Pro-B | Proliferation | 10 | |
| NCI-H520 | Lung | SRB | 121 | [3] |
| SW780 | Bladder | SRB | 277 | [3] |
| KATO III | Gastric | Proliferation | 14 | [3] |
| SNU-16 | Gastric | Proliferation | 30 | [3] |
| RT4 | Bladder | Proliferation | 70 | [3] |
| A2780 | Ovary | Proliferation | 220 | [3] |
| SBC-3 | Lung | Proliferation | 80 | [3] |
| G-401 | Kidney | Proliferation | 140 | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 value of this compound against FGFR kinases using a fluorescence resonance energy transfer (FRET)-based assay such as the Z'-LYTE™ Kinase Assay.[1][4][5]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr or Tyr Peptide
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer
-
384-well microplate, black
-
Fluorescence plate reader
Protocol:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a 2X kinase solution in kinase buffer.
-
Prepare Peptide/ATP Mixture: Prepare a 4X solution of the appropriate FRET peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to achieve a 4X final concentration.
-
Assay Plate Setup:
-
Add 5 µL of 4X this compound dilutions or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate for 60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of the 4X Peptide/ATP mixture to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Development Reaction: Add 5 µL of the Development Reagent solution from the Z'-LYTE™ kit to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Read Plate: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
-
Data Analysis: Calculate the emission ratio and percent inhibition for each this compound concentration. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes the use of the Sulforhodamine B (SRB) assay to measure the effect of this compound on the proliferation of adherent cancer cell lines.[6][7][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., NCI-H520, SNU-16)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microplates, clear
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 60 minutes.
-
Washing: Wash the plate five times with deionized water and allow it to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Read Plate: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.
Western Blot Analysis of FGFR Signaling
This protocol is for assessing the inhibition of FGFR signaling by this compound by measuring the phosphorylation status of FGFR and its downstream effector, ERK.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
FGF ligand (e.g., bFGF)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with FGF ligand (e.g., 20 ng/mL bFGF) for 15 minutes.
-
-
Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total FGFR, total ERK, and a loading control (GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of FGFR-driven cancer.[16][17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR-dependent cancer cell line (e.g., NCI-H520, SNU-16)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Groups:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Groups may include: Vehicle control, this compound at various dose levels (e.g., 10, 30, 100 mg/kg).
-
-
Drug Administration:
-
Prepare the this compound formulation fresh daily.
-
Administer this compound or vehicle to the mice via the appropriate route (e.g., oral gavage) once or twice daily.
-
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be used for pharmacodynamic studies (e.g., Western blotting for p-FGFR) or histological analysis.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.
Visualizations
FGFR Signaling Pathway and this compound Inhibition
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Logical Flow for In Vivo Efficacy Study of this compound
Caption: Logical flow for an in vivo efficacy study of this compound.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. benchchem.com [benchchem.com]
- 13. licorbio.com [licorbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor activity of fibroblast growth factor receptor 3-specific immunotoxins in a xenograft mouse model of bladder carcinoma is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for FIIN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIIN-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2] this compound forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4, leading to the irreversible inactivation of the receptor.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and a summary of its biochemical and cellular activities.
Mechanism of Action
This compound acts as an irreversible inhibitor by covalently binding to a specific cysteine residue within the P-loop of the FGFR kinase domain.[1][3][4] This covalent modification blocks the ATP-binding site, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by this compound include the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell growth and survival.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity (Kd), biochemical inhibitory concentration (IC50), and cellular effective concentration (EC50) against various FGFRs and cancer cell lines.
Table 1: this compound Binding Affinity (Kd) and Biochemical IC50 Values
| Target | Kd (nM) | Biochemical IC50 (nM) |
| FGFR1 | 2.8[1][6] | 9.2[1][7] |
| FGFR2 | 6.9[1][6] | 6.2[1][7] |
| FGFR3 | 5.4[1][6] | 11.9[1][7] |
| FGFR4 | 120[1][6] | 189[1][7] |
| Flt1 | 32[1] | 661[1][7] |
| Blk | 65[7] | 381[1][7] |
Table 2: this compound Cellular Antiproliferative Activity (EC50)
| Cell Line | Cancer Type | EC50 (nM) | Treatment Duration |
| Ba/F3 (Tel-FGFR1) | Pro-B | 14[1][6] | Not Specified |
| Ba/F3 (Tel-FGFR3) | Pro-B | 10[1][6] | Not Specified |
| NCI-H520 | Lung | 121[7] | 7 days |
| SW780 | Bladder | 277[7] | Not Specified |
| RT4 | Bladder | 70[7] | 72 hours |
| KATO III | Stomach | 14[7] | 72 hours |
| SNU-16 | Stomach | 30[7] | 72 hours |
| CWR-R1 | Prostate | ~3000[8] | 72 hours |
| VCaP | Prostate | >3000[8] | 72 hours |
Experimental Protocols
Protocol 1: Cell Viability/Antiproliferation Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)[6]
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-5,000 cells per well in 100 µL of complete culture medium.[9] The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is from 1 nM to 10 µM.[8] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1][7]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of FGFR Signaling
This protocol is designed to assess the inhibitory effect of this compound on FGFR autophosphorylation and the phosphorylation of downstream signaling proteins like ERK1/2.
Materials:
-
Cell line expressing the FGFR of interest (e.g., MCF10A cells stably expressing iFGFR1)[1]
-
Serum-free cell culture medium
-
This compound
-
FGFR ligand (e.g., FGF2) or an inducing agent (e.g., AP20187 for iFGFR1 systems)[1]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow Diagram:
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to approximately 80-90% confluency. Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal signaling.[1]
-
This compound Pre-treatment: Pre-treat the serum-starved cells with the desired concentration of this compound (e.g., 20 nM) or vehicle control (DMSO) for 30 minutes to 2 hours.[1][7]
-
FGFR Stimulation: Stimulate the cells with the appropriate FGFR ligand (e.g., 10 ng/mL FGF2) or inducing agent (e.g., 100 nM AP20187) for 15-30 minutes.[1][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 100 mM.[6]
-
Storage: Store the solid compound at -20°C.[6] Prepare stock solutions in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Safety Precautions
This compound is intended for research use only.[7] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FIIN-1 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
FIIN-1 is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It covalently binds to a cysteine residue in the ATP-binding site of FGFR isoforms 1, 2, and 3, and to a lesser extent, FGFR4.[2] This inhibitor is a valuable tool for studying FGFR signaling in cancer and other diseases.[2] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols and data for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound, along with recommended storage conditions.
Table 1: Properties of this compound
| Property | Value | Citation(s) |
| Molecular Weight | 656.60 g/mol (this compound) | [1] |
| 693.06 g/mol (this compound hydrochloride) | [4] | |
| Formula | C₃₂H₃₉Cl₂N₇O₄ | [1] |
| CAS Number | 1256152-35-8 | [1] |
| Appearance | White to off-white solid | [1] |
Note: Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for calculations.
Table 2: Solubility and Recommended Storage
| Form | Solvent | Solubility | Storage Temperature | Shelf Life | Citation(s) |
| Powder | - | - | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |||
| Stock Solution | DMSO | Up to 100 mg/mL (152.30 mM) | -80°C | 6 months - 1 year | [1][5][6] |
| -20°C | 1 month | [1][5][6] | |||
| Ethanol | Up to 100 mM | -80°C / -20°C | Not specified |
Note: The use of fresh, anhydrous DMSO is crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][5][6]
Table 3: Example Stock Solution Preparation Volumes (for 100 mM Stock in DMSO)
| Desired Stock Concentration | Mass of this compound (MW: 656.60) | Volume of DMSO |
| 10 mM | 1 mg | 152.30 µL |
| 10 mM | 5 mg | 761.50 µL |
| 10 mM | 10 mg | 1.523 mL |
| 50 mM | 1 mg | 30.46 µL |
| 50 mM | 5 mg | 152.30 µL |
| 100 mM | 1 mg | 15.23 µL |
| 100 mM | 5 mg | 76.15 µL |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) (use a new, sealed bottle)[1][5][6]
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact mass.
-
Calculating DMSO Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 1 mg of this compound (MW = 656.60 g/mol ) to make a 10 mM (0.010 mol/L) solution: Volume (L) = 0.001 g / (656.60 g/mol x 0.010 mol/L) = 0.0001523 L = 152.3 µL
-
Dissolving this compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle Heating/Sonication (Optional): If the compound does not dissolve completely, warm the solution to 37°C for a few minutes or place it in an ultrasonic bath to aid dissolution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][8] The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots upright at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1256152-35-8 | MOLNOVA [molnova.com]
- 4. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: FIIN-1 Administration in Animal Studies
Introduction
FIIN-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] It functions by covalently binding to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of the receptor's kinase activity.[3] The dysregulation of the FGF/FGFR signaling pathway is a known driver in various cancers, making it a critical target for therapeutic development.[4][5] this compound serves as a valuable tool for preclinical research to investigate the therapeutic potential of FGFR inhibition in various cancer models. These application notes provide an overview of this compound's mechanism and detailed protocols for its administration in animal studies.
Mechanism of Action: FGFR Signaling
The FGFR signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding FGFR on the cell surface, a process often facilitated by heparan sulfate proteoglycans.[4][6] This binding event induces receptor dimerization and subsequent transphosphorylation of specific tyrosine residues in the intracellular kinase domains.[4] This autophosphorylation activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate critical cellular processes such as proliferation, survival, differentiation, and migration.[4][6] this compound exerts its effect by irreversibly binding to the FGFR kinase domain, thereby blocking autophosphorylation and preventing the activation of these downstream pathways.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Target | Assay Type | Value | Reference |
| FGFR1 | Binding Affinity (Kd) | 2.8 nM | [1][2] |
| Biochemical Inhibition (IC50) | 9.2 nM | [1][7] | |
| Cellular Antiproliferation (EC50) | 14 nM (Ba/F3 cells) | [2] | |
| FGFR2 | Binding Affinity (Kd) | 6.9 nM | [1][2] |
| Biochemical Inhibition (IC50) | 6.2 nM | [1][7] | |
| FGFR3 | Binding Affinity (Kd) | 5.4 nM | [1][2] |
| Biochemical Inhibition (IC50) | 11.9 nM | [1][7] | |
| Cellular Antiproliferation (EC50) | 10 nM (Ba/F3 cells) | [2] | |
| FGFR4 | Binding Affinity (Kd) | 120 nM | [1][2] |
| Biochemical Inhibition (IC50) | 189 nM | [1][7] | |
| VEGFR2 | Binding Affinity (Kd) | 210 nM | [2] |
| Flt-1 | Binding Affinity (Kd) | 32 nM | [2] |
| Flt-4 | Binding Affinity (Kd) | 120 nM | [2] |
Note: Kd (dissociation constant) and IC50/EC50 (half-maximal inhibitory/effective concentration) values indicate the potency of the inhibitor. Lower values signify higher potency.
Experimental Protocols for In Vivo Administration
While specific published in vivo studies detailing this compound administration are limited, the following protocols are based on established methodologies for administering poorly water-soluble kinase inhibitors to animal models, such as those used for the related compound FIIN-2.[8]
Reagent Preparation and Formulation
Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. This compound hydrochloride is soluble up to 100 mM in DMSO and ethanol. For animal dosing, a multi-component vehicle is often necessary to ensure solubility and bioavailability.
Table 2: Example Formulation for Oral Gavage Administration
| Component | Purpose | Example Percentage (v/v) | Notes |
| DMSO | Primary Solvent | 10% | Use high-purity, sterile DMSO. The final concentration should be minimized to avoid toxicity. |
| PEG300 | Co-solvent/Solubilizer | 40% | Polyethylene glycol 300 helps maintain the compound in solution. |
| Tween-80 | Surfactant/Emulsifier | 5% | Improves solubility and prevents precipitation of the compound in the aqueous environment of the GI tract. |
| Saline (0.9% NaCl) | Diluent | 45% | Sterile saline is used to bring the formulation to the final volume. |
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary to obtain a clear stock solution.
-
Sequentially add PEG300 and Tween-80 to the stock solution, mixing thoroughly after each addition.
-
Finally, add the saline diluent and mix until a clear, homogenous solution is achieved.
-
It is highly recommended to prepare this formulation fresh on the day of use.
Animal Models and Study Design
Xenograft models are commonly used to assess the efficacy of anti-cancer compounds.[9][10] This involves the subcutaneous implantation of human cancer cells into immunocompromised mice (e.g., Nude, SCID, or NSG mice).
Protocol for Xenograft Model Establishment:
-
Culture the selected cancer cell line (e.g., a line with known FGFR amplification or mutation) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³) before randomizing the animals into treatment and control groups.
This compound Administration Protocol
Table 3: General Dosing and Monitoring Schedule
| Parameter | Specification |
| Animal Model | Nude mice bearing cancer cell line xenografts |
| Administration Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) Injection |
| Dosage | To be determined by dose-range finding studies (e.g., 10-50 mg/kg) |
| Dosing Frequency | Once daily (q.d.) or twice daily (b.i.d.) |
| Treatment Duration | 14-28 days, or until humane endpoints are reached |
| Control Group | Administered the vehicle solution only |
Administration Procedure (Oral Gavage):
-
Calculate the required dose for each animal based on its most recent body weight.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a proper gavage needle.
-
Gently restrain the mouse and carefully insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
Monitor the animal for any immediate adverse reactions.
Efficacy and Toxicity Monitoring
Consistent monitoring is crucial to evaluate the therapeutic efficacy and potential toxicity of the treatment.
Protocol for Monitoring:
-
Tumor Volume: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Endpoint Analysis: At the end of the study, collect tumors and organs for further analysis, such as pharmacodynamic (PD) marker assessment (e.g., phosphorylated FGFR or ERK levels via Western blot or IHC), histopathology, and pharmacokinetic (PK) analysis of drug concentration in plasma and tumor tissue.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FIIN-1 in Studying FGFR Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, often driven by gene amplification, fusions, or activating mutations, is a key oncogenic driver in a variety of cancers. The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has shown promise in clinical settings. However, the emergence of drug resistance, frequently through "gatekeeper" mutations within the kinase domain, limits the long-term efficacy of these therapies.
FIIN-1 is a potent, selective, and irreversible inhibitor of the FGFR family (FGFR1, 2, 3, and 4).[1] It forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR ATP-binding site, leading to sustained inhibition of kinase activity.[1][2] This unique mechanism of action makes this compound a valuable tool for studying FGFR signaling and for investigating strategies to overcome drug resistance. While newer analogs like FIIN-2 and FIIN-3 were specifically designed to be more effective against certain gatekeeper mutations, this compound remains a critical reference compound for understanding the fundamentals of covalent FGFR inhibition and for probing the vulnerabilities of both wild-type and certain mutant FGFRs.[3][4]
These application notes provide detailed protocols for utilizing this compound to characterize its activity against FGFRs, including those with gatekeeper mutations, and to investigate its impact on downstream signaling pathways.
Data Presentation
Table 1: Biochemical Activity of this compound against Wild-Type FGFRs
| Kinase | IC₅₀ (nM)[5] | K_d_ (nM)[5] |
| FGFR1 | 9.2 | 2.8 |
| FGFR2 | 6.2 | 6.9 |
| FGFR3 | 11.9 | 5.4 |
| FGFR4 | 189 | 120 |
Table 2: Cellular Activity of this compound in FGFR-Dependent Cell Lines
| Cell Line | Background | EC₅₀ (nM)[5] |
| Ba/F3 (Tel-FGFR1) | Engineered, FGFR1-dependent | 14 |
| Ba/F3 (Tel-FGFR3) | Engineered, FGFR3-dependent | 10 |
| KATO III | Gastric Cancer (FGFR2 amplification) | 14 |
| SNU-16 | Gastric Cancer (FGFR2 amplification) | 30 |
Table 3: Activity of this compound and Analogs Against FGFR Gatekeeper Mutants
| Compound | FGFR Mutant | Cellular EC₅₀ (nM) | Reference |
| This compound | FGFR1 V561M | >1000 | [4][6] |
| FIIN-2 | FGFR1 V561M | 58 | [3] |
| FIIN-3 | FGFR2 V564M | 64 | [3] |
| BGJ398 | FGFR1 V561M | >1000 | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro FGFR Kinase Assay (Z'-LYTE™ Assay)
This protocol is adapted from the Z'-LYTE™ Kinase Assay Kit protocol and is suitable for determining the IC₅₀ of this compound against FGFR kinases.[5][7]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain (Invitrogen)
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (Invitrogen)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay plates (384-well, low-volume, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare 1X Kinase Buffer as per the kit instructions.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in 1X Kinase Buffer to achieve a range of concentrations for IC₅₀ determination. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the 4X this compound dilutions or DMSO (for control wells). b. Add 5 µL of 2X Kinase/Peptide mixture (containing the specific FGFR kinase and the Tyr 6 peptide substrate). c. Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL. d. Incubate at room temperature for 60 minutes.
-
Development Reaction: a. Add 5 µL of the Development Reagent to each well. b. Incubate at room temperature for 60 minutes.
-
Read Plate: a. Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: a. Calculate the Emission Ratio (Coumarin/Fluorescein). b. Determine the percent inhibition for each this compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for assessing the effect of this compound on the viability of FGFR-dependent cell lines, including those expressing gatekeeper mutations.[8][9]
Materials:
-
FGFR-dependent cancer cell lines (e.g., KATO III, SNU-16) or engineered Ba/F3 cells expressing wild-type or mutant FGFRs.
-
Appropriate cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Treat the cells with the this compound dilutions. Include DMSO-only wells as a negative control. c. Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (medium-only wells). b. Normalize the data to the DMSO-treated control wells (representing 100% viability). c. Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Western Blotting for FGFR Pathway Inhibition
This protocol allows for the visualization of this compound's effect on the phosphorylation status of FGFR and its key downstream effectors.
Materials:
-
FGFR-dependent cells.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: a. Seed cells and allow them to adhere. b. Starve the cells in serum-free medium for 16-24 hours. c. Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours). d. Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes), if necessary to induce receptor phosphorylation in the model system. e. Wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Clarify the lysates by centrifugation and determine the protein concentration.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer. e. Wash the membrane with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: a. Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the loading control.
Biotinylated this compound Pull-Down Assay
This assay confirms the covalent binding of this compound to FGFR in a cellular context.
Materials:
-
Biotinylated this compound (this compound-biotin). This can be synthesized by attaching a biotin moiety via a flexible linker (e.g., PEG) to a position on the this compound molecule that does not interfere with its binding to FGFR.[14]
-
Cells expressing the target FGFR.
-
Streptavidin-conjugated beads (e.g., streptavidin-agarose).
-
Cell lysis buffer.
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents as described above.
Procedure:
-
Cell Treatment: Treat cells expressing the target FGFR with this compound-biotin for a specified time to allow for covalent modification. Include a control with a non-covalent analog (FRIN-1-biotin) or DMSO.
-
Cell Lysis: Lyse the cells and clarify the lysate.
-
Pull-Down: a. Incubate the cell lysates with streptavidin-conjugated beads to capture the biotinylated this compound and any covalently bound proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: a. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluates by western blotting using an antibody against the target FGFR. A band corresponding to FGFR should be detected in the this compound-biotin treated sample, but not in the controls, confirming covalent binding.
Conclusion
This compound is a powerful chemical probe for elucidating the role of FGFR signaling in normal physiology and in cancer. Its irreversible mechanism of action provides a distinct advantage for target validation and for studying the consequences of sustained pathway inhibition. The protocols outlined in these application notes provide a comprehensive framework for researchers to characterize the biochemical and cellular activity of this compound, particularly in the context of overcoming resistance mediated by FGFR gatekeeper mutations. While this compound itself may not be potent against all gatekeeper mutants, its use as a benchmark compound is invaluable for the development of next-generation covalent FGFR inhibitors.
References
- 1. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]
- 2. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-FRS2 (Tyr196) Polyclonal Antibody (PA5-64616) [thermofisher.com]
- 13. Phospho-FRS2 (Tyr196) Polyclonal Antibody (PA5-105926) [thermofisher.com]
- 14. Biotin-PEG-ACA | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
FIIN-1 Technical Support Center: Solubility and Stock Solution Preparation
This technical support center provides guidance on the solubility of FIIN-1 in DMSO and ethanol, along with troubleshooting advice for common issues encountered during its dissolution and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is readily soluble in both DMSO and ethanol. The choice of solvent may depend on the specific requirements of your experiment, including the tolerance of your cell lines or assay system to these solvents.
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO and ethanol?
A2: this compound hydrochloride is soluble up to 100 mM in both DMSO and ethanol. It is always recommended to start with a small-scale solubility test before preparing a large volume of stock solution.
Q3: How should I store my this compound stock solution?
A3: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[1]
Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To address this, ensure the final concentration of the organic solvent (DMSO or ethanol) in your working solution is as low as possible while maintaining solubility. It is advisable to prepare fresh aqueous working solutions for each experiment and use them immediately.[2]
Solubility Data
The following table summarizes the solubility of this compound hydrochloride in DMSO and ethanol.
| Solvent | Maximum Solubility | Molecular Weight ( g/mol ) |
| DMSO | 100 mM | 693.06 |
| Ethanol | 100 mM | 693.06 |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous/molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound hydrochloride. To prepare 1 mL of a 10 mM stock solution, you will need 6.93 mg of this compound hydrochloride (M.Wt: 693.06 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 6.93 mg of powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to aid the process.[1][3]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with this compound solutions.
Problem 1: this compound powder is not dissolving completely.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
Problem 2: The prepared stock solution appears cloudy or contains precipitates.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent quality may be poor.
-
Solution:
-
Try to dissolve the precipitate by gentle warming and sonication.
-
If the precipitate remains, centrifuge the solution and carefully transfer the clear supernatant to a new tube. The actual concentration of this solution will be lower than intended and may need to be determined empirically.
-
Use fresh, anhydrous grade DMSO or high-purity ethanol, as water content can affect solubility.
-
Problem 3: The compound precipitates out of solution when diluted in cell culture media.
-
Possible Cause: this compound is less soluble in aqueous solutions.
-
Solution:
-
Minimize the volume of the stock solution added to the aqueous media. The final concentration of DMSO or ethanol should typically be kept below 0.5% to avoid solvent-induced effects.
-
Add the stock solution to the media while vortexing to ensure rapid and even dispersion.
-
Prepare working solutions fresh and use them immediately. Do not store dilute aqueous solutions.[2]
-
Troubleshooting Workflow
References
Optimizing FIIN-1 Incubation Time: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the irreversible FGFR inhibitor, FIIN-1. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate experimental design and interpretation.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to determining the optimal this compound incubation time for various experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is a standard incubation time for this compound in cell viability assays?
A common starting point for cell viability assays, such as MTT or CellTiter-Glo, is a 72-hour incubation period.[1] This duration is often sufficient to observe significant anti-proliferative effects across various cancer cell lines. However, the optimal time can vary depending on the cell line's doubling time and its sensitivity to FGFR inhibition.
Q2: How does the irreversible nature of this compound affect the choice of incubation time?
This compound is an irreversible inhibitor, meaning it forms a covalent bond with its target, the FGFR kinase.[2] This leads to a time-dependent increase in the potency of the inhibitor. Consequently, the IC50 value of this compound will decrease with longer incubation times.[3] It is crucial to select an incubation time that allows for sufficient target engagement and a measurable biological response.
Q3: For short-term signaling studies (e.g., Western blotting for p-FGFR or p-ERK), what is an appropriate incubation time?
For analyzing the direct impact of this compound on FGFR signaling pathways, much shorter incubation times are required. Inhibition of FGFR autophosphorylation and downstream targets like ERK can be observed within minutes to a few hours.[4][5] A time-course experiment ranging from 15 minutes to 4 hours is recommended to capture the initial inhibition kinetics.
Q4: Can the incubation time be too long? What are the potential consequences?
Yes, excessively long incubation times can lead to confounding results. Potential issues include:
-
Secondary effects: Prolonged inhibition of a key signaling pathway can trigger cellular stress responses or activate compensatory pathways, masking the primary effect of the inhibitor.
-
Nutrient depletion and waste accumulation: In long-term assays, cell health can be compromised due to factors unrelated to the inhibitor's activity.
-
Compound stability: While many small molecules are stable in culture media, prolonged incubation at 37°C could lead to degradation of this compound, although some acrylamide-based inhibitors have shown stability for up to 72 hours.[6]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability after 72 hours. | 1. Incubation time is too short for the cell line's doubling time.2. The cell line is not dependent on FGFR signaling.3. This compound concentration is too low.4. Compound degradation. | 1. Extend the incubation time to 96 or 120 hours.2. Confirm FGFR expression and pathway activation in your cell line.3. Perform a dose-response experiment with a wider concentration range.4. Prepare fresh this compound stock solutions. |
| High variability between replicate wells in a viability assay. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent incubation time across the plate. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Add reagents consistently and in the same order to all wells. |
| Inconsistent results in apoptosis or cell cycle assays. | 1. Suboptimal incubation time for the specific endpoint.2. Cell detachment and loss during harvesting. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptosis or cell cycle arrest.2. Collect both adherent and floating cells for analysis. |
| Unexpected increase in cell viability at high this compound concentrations. | 1. Off-target effects of the inhibitor.2. Compound precipitation at high concentrations. | 1. Consult kinome profiling data for this compound to identify potential off-targets.2. Visually inspect the culture medium for any signs of precipitation. |
Quantitative Data Presentation
The following tables provide a representative summary of how this compound incubation time can influence experimental outcomes. Note that these are illustrative examples, and optimal conditions should be determined empirically for each experimental system.
Table 1: Effect of Incubation Time on this compound IC50 in a Hypothetical FGFR-Dependent Cell Line
| Incubation Time (hours) | IC50 (nM) |
| 24 | 50 |
| 48 | 25 |
| 72 | 10 |
Table 2: Time-Dependent Induction of Apoptosis by this compound (100 nM) in a Sensitive Cell Line
| Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5 |
| 24 | 15 |
| 48 | 40 |
| 72 | 65 |
Table 3: Time-Course of FGFR Pathway Inhibition by this compound (50 nM) via Western Blot
| Incubation Time | p-FGFR (Relative to Total FGFR) | p-ERK1/2 (Relative to Total ERK1/2) |
| 0 min (Control) | 1.00 | 1.00 |
| 15 min | 0.45 | 0.50 |
| 1 hour | 0.15 | 0.20 |
| 4 hours | 0.05 | 0.10 |
| 24 hours | <0.01 | <0.05 |
Experimental Protocols
1. Cell Viability (MTT) Assay: Time-Course Experiment
This protocol outlines a method to determine the effect of different this compound incubation times on cell viability.
-
Materials:
-
FGFR-dependent cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into three 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and media-only controls.
-
Incubate the plates for 24, 48, and 72 hours, respectively, at 37°C in a humidified CO2 incubator.
-
At the end of each incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value at each time point.[7]
-
2. Apoptosis Assay (Annexin V/PI Staining): Time-Course Experiment
This protocol allows for the quantification of apoptotic cells at different time points following this compound treatment.
-
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, harvest both the floating and adherent cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[8][9]
-
Mandatory Visualizations
FGFR Signaling Pathway Inhibited by this compound
Caption: this compound irreversibly inhibits FGFR, blocking downstream signaling pathways.
Troubleshooting Workflow for Optimizing this compound Incubation Time
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between p38 and Erk 1/2 in Downregulation of FGF1-Induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting FIIN-1 experimental results
Welcome to the technical support center for FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions regarding the use of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or lower than expected inhibition of FGFR signaling.
-
Question: I am not observing the expected decrease in phosphorylation of FGFR or downstream targets (e.g., ERK1/2) after treating my cells with this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that this compound has been stored correctly. For long-term storage, it should be kept at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Cellular Context:
-
Experimental Protocol:
-
Pre-incubation Time: As this compound is a covalent inhibitor, a sufficient pre-incubation time is necessary to allow for the covalent bond formation with the target cysteine residue.[2] Consider increasing the pre-incubation time to see if that enhances the inhibitory effect.
-
Concentration: Review the concentration of this compound used. The effective concentration can vary significantly between different cell lines.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Washout Experiment: To confirm irreversible inhibition, perform a washout experiment. After treating the cells with this compound for a designated period, wash the cells extensively to remove any unbound inhibitor and then stimulate with FGF. A sustained inhibition of signaling post-washout is indicative of irreversible binding.[2]
-
-
Issue 2: Observing unexpected cellular phenotypes or off-target effects.
-
Answer: While this compound is a selective FGFR inhibitor, it can interact with other kinases, especially at higher concentrations.[1][2]
-
Known Off-Targets: this compound has been shown to bind to other kinases such as VEGFR, Flt1/4, BLK, ERK5, KIT, MET, and PDGFRB, although with lower affinity compared to FGFRs.[1] Review the known off-target profile of this compound to see if the observed phenotype could be explained by inhibition of these kinases.
-
Concentration-Dependent Effects: Off-target effects are more likely to occur at higher concentrations. Try to use the lowest effective concentration of this compound that gives you the desired on-target effect.
-
Control Experiments: To confirm that the observed phenotype is due to FGFR inhibition, consider the following controls:
-
Rescue Experiment: If possible, overexpress a resistant mutant of FGFR (e.g., C486S for FGFR1) in your cells.[2] If the phenotype is rescued in the presence of this compound, it confirms the effect is mediated through FGFR.
-
Use a Structurally Different FGFR Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective FGFR inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[3][4] It forms a covalent bond with a specific cysteine residue located in the ATP-binding pocket of FGFRs.[2] This covalent modification permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways.[2]
Q2: What are the binding affinities and inhibitory concentrations of this compound for different FGFRs?
A2: The binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of this compound are summarized in the table below.
| Target | Kd (nM)[1][4][5] | Biochemical IC50 (nM)[1] |
| FGFR1 | 2.8 | 9.2 |
| FGFR2 | 6.9 | 6.2 |
| FGFR3 | 5.4 | 11.9 |
| FGFR4 | 120 | 189 |
Q3: What are the known off-targets of this compound?
A3: this compound has been profiled against a large panel of kinases and has shown some binding to other kinases, as detailed in the table below.
| Off-Target | Kd (nM)[1] |
| Flt1 | 32 |
| BLK | 65 |
| Flt4 | 120 |
| ERK5 | 160 |
| VEGFR2 | 210 |
| KIT | 420 |
| PDGFRB | 480 |
| MET | 1000 |
Q4: How should I prepare and store this compound?
A4:
-
Storage: this compound powder should be stored at -20°C for short-term storage and -80°C for long-term storage.[1]
-
Stock Solution: Prepare a stock solution of this compound in DMSO.[1] For example, a 10 mM stock solution can be prepared. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration in your cell culture medium.
Experimental Protocols
Protocol 1: Cellular Assay for FGFR Inhibition
This protocol describes a general method for assessing the inhibitory effect of this compound on FGFR signaling in a cellular context.
-
Cell Seeding: Plate your cells of interest in a suitable culture plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for a few hours to overnight, depending on the cell line.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a DMSO vehicle control. The treatment duration will depend on your experimental goals but a pre-incubation of at least 1-2 hours is recommended to allow for covalent modification.
-
FGF Stimulation: Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) to induce FGFR activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of FGFR and downstream signaling proteins like ERK1/2.
Protocol 2: Washout Experiment to Confirm Irreversible Inhibition
This protocol is designed to confirm the irreversible binding of this compound to its target.[2]
-
Cell Treatment: Treat cells with this compound at a concentration that gives significant inhibition (e.g., 20 nM) and a reversible FGFR inhibitor as a control (e.g., PD173074) for 30 minutes.[2]
-
Washout: Extensively wash the cells with PBS to remove any unbound inhibitor.[2]
-
Incubation: Incubate the cells in serum-free media for a period of time (e.g., 6 hours) to allow for the dissociation of any reversibly bound inhibitor.[2]
-
FGF Stimulation: Stimulate the cells with an appropriate FGF ligand.
-
Analysis: Lyse the cells and analyze the phosphorylation of FGFR and downstream targets by Western blot. Sustained inhibition in the this compound treated cells after washout confirms irreversible binding.[2]
Visualizations
Caption: this compound irreversibly inhibits the FGFR signaling pathway.
Caption: Workflow for assessing this compound activity in a cellular assay.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 5. This compound | 1256152-35-8 | MOLNOVA [molnova.com]
FIIN-1 stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of FIIN-1 under various storage conditions, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.
This compound Stability Under Different Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. The stability of this compound is dependent on whether it is in solid form or in solution, the storage temperature, and the solvent used.
Summary of Storage Recommendations
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guides & FAQs
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?
A1: this compound has low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For in vitro experiments, this stock solution can then be further diluted into your aqueous assay buffer. Ensure the final DMSO concentration is compatible with your experimental system, typically below 1%.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. To minimize this:
-
Lower the final concentration: Try diluting to a lower final concentration of this compound.
-
Optimize the buffer: The pH and composition of your aqueous buffer can influence solubility. Experiment with different buffer conditions if possible.
-
Use a carrier protein: Adding a small amount of a carrier protein like Bovine Serum Albumin (BSA) to your buffer can sometimes help to keep the compound in solution.
-
Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] Once you have prepared a stock solution, it should be aliquoted into smaller, single-use volumes and stored at -80°C for long-term stability.
Q4: I am seeing variability in my kinase assay results with this compound. What could be the cause?
A4: Variability in kinase assay results can stem from several factors:
-
Inconsistent pipetting: Ensure your pipettes are calibrated and that you are using them correctly, especially with small volumes.
-
Incomplete mixing: Thoroughly mix all reagents after addition, particularly the enzyme, substrate, and inhibitor.
-
Plate edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. If possible, avoid using the outer wells or fill them with a blank solution.
-
Time-dependent inhibition: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure that your pre-incubation time of the kinase with this compound is consistent across all experiments.
Q5: How can I confirm that this compound is active?
A5: The activity of this compound can be confirmed by performing a dose-response experiment in a sensitive cell line or a biochemical assay with a purified FGFR kinase. You should observe a concentration-dependent inhibition of FGFR autophosphorylation or the phosphorylation of a downstream substrate.
Troubleshooting Decision Tree
This flowchart can help you to diagnose and resolve common issues encountered during experiments with this compound.
Experimental Protocols
This section provides a detailed methodology for a key experiment related to assessing the stability of this compound.
Protocol: Stability Assessment of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for assessing the purity and degradation of this compound over time under different storage conditions.
Objective: To determine the percentage of intact this compound remaining after storage under specified conditions.
Materials:
-
This compound (powder and stock solution in DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in 100% DMSO at a known concentration (e.g., 10 mM). This will serve as the time-zero (T0) control.
-
Aliquot the remaining stock solution and store it under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored this compound solution.
-
Dilute the T0 control and the stored samples to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase as the diluent.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the absorbance maximum of this compound)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatograms for the T0 control and the stored samples.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 control using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of T0 Control) x 100
-
The appearance of new peaks in the chromatogram of the stored samples indicates the formation of degradation products.
-
Experimental Workflow for Stability Assessment
Signaling Pathway
This compound is a potent and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking their kinase activity. This inhibition prevents the downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway and Mechanism of this compound Inhibition
References
Technical Support Center: Minimizing FIIN-1 Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the in vitro cytotoxicity of FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, focusing on strategies to mitigate unintended cytotoxicity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in FGFR-independent or control cell lines | Off-target effects: At high concentrations, this compound can inhibit other kinases, such as VEGFR2, leading to non-specific cell death. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits FGFR signaling without causing excessive toxicity in control cells. Start with a concentration range based on the known EC50 for your cell type of interest (see Tables 2 & 3). It has been noted that concentrations as high as 10 μM can lead to non-specific, off-target cytotoxic effects. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all experimental and control wells and is at a non-toxic level (typically ≤ 0.1% DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | Variable cell density: The number of cells seeded can influence the effective concentration of the inhibitor per cell. Inconsistent incubation time: As a covalent inhibitor, the effects of this compound are time-dependent. Stock solution degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to reduced potency. | Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells. Optimize and Standardize Incubation Time: For cell viability assays, a 72-hour incubation is commonly used.[1] For signaling pathway analysis (e.g., Western blot), a much shorter incubation of 30 minutes to 2 hours may be sufficient to observe inhibition of FGFR phosphorylation.[1] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals. Proper Stock Solution Handling: Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| This compound appears to be inactive or less potent than expected | Cell line resistance: The cell line may not be dependent on FGFR signaling for survival. Covalent bond not forming: The specific cysteine residue that this compound targets on FGFR may be mutated in the cell line being used. Incorrect assay endpoint: The chosen time point for analysis may be too early to observe a significant effect on cell viability. | Confirm FGFR Dependence: Before extensive experimentation, confirm that your cell line of interest expresses FGFRs and that its proliferation is at least partially dependent on FGFR signaling. This can be done by assessing the effect of FGF ligands on cell growth or by testing a panel of cell lines with known FGFR status. Verify Target Integrity: If possible, sequence the FGFR gene in your cell line to ensure the target cysteine residue is present. Perform a Time-Course Experiment: As mentioned above, assess cell viability at multiple time points to capture the full effect of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[2] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. While this potent and sustained inhibition is effective against FGFR-dependent cancer cells, it can also lead to cytotoxicity in cells that are sensitive to the prolonged blockade of these pathways. At higher concentrations, off-target inhibition of other kinases can also contribute to cytotoxicity.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell line. For FGFR-dependent cancer cell lines, the EC50 values for inhibition of proliferation are typically in the nanomolar range (see Tables 2 & 3). A good starting point for a dose-response experiment is to use a logarithmic dilution series centered around the reported EC50 for a similar cell type. For example, you could test concentrations ranging from 1 nM to 10 µM. It is crucial to include both FGFR-dependent and FGFR-independent cell lines as positive and negative controls, respectively.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time depends on the assay being performed. For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a 72-hour incubation is a common starting point to allow for effects on cell division to become apparent.[1] For assays measuring the direct inhibition of FGFR signaling, such as Western blotting for phosphorylated FGFR or downstream targets like ERK, a much shorter incubation period of 30 minutes to 2 hours is often sufficient.[1]
Q4: How can I be sure that the observed cytotoxicity is due to on-target FGFR inhibition and not off-target effects?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a control cell line: Compare the cytotoxic effect of this compound on your FGFR-dependent cell line with its effect on a cell line that does not express FGFRs or is not dependent on FGFR signaling. A significantly lower EC50 in the FGFR-dependent line suggests on-target activity.
-
Rescue experiment: If the cytotoxicity is on-target, it might be possible to rescue the cells by providing a downstream component of the signaling pathway.
-
Western blot analysis: Treat cells with a non-toxic concentration of this compound and confirm the inhibition of FGFR autophosphorylation and downstream signaling pathways (e.g., reduced phosphorylation of FRS2 and ERK1/2).[2]
-
Use a reversible inhibitor: Compare the effects of this compound with a reversible FGFR inhibitor, such as PD173074.
Quantitative Data Summary
The following tables provide a summary of the in vitro activity of this compound against various kinases and its effect on the proliferation of different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Kd (nM) |
| FGFR1 | 9.2 | 2.8 |
| FGFR2 | 6.2 | 6.9 |
| FGFR3 | 11.9 | 5.4 |
| FGFR4 | 189 | 120 |
| VEGFR2 | - | 210 |
| Flt1 | 661 | 32 |
| Blk | 381 | 65 |
| MET | - | 1000 |
| KIT | - | 420 |
| PDGFRB | - | 480 |
| ERK5 | - | 160 |
Data compiled from multiple sources.[1][2]
Table 2: this compound EC50 Values for Cancer Cell Line Proliferation
| Cell Line | Cancer Type | EC50 (µM) | Incubation Time |
| KATO III | Stomach | 0.014 | 72 hours |
| SNU-16 | Stomach | 0.030 | 72 hours |
| FU97 | Stomach | 0.650 | 72 hours |
| RT4 | Bladder | 0.070 | 72 hours |
| SBC-3 | Lung | 0.080 | 72 hours |
| H520 | Lung | 4.5 | 72 hours |
| G-401 | Kidney | 0.140 | 72 hours |
| G-402 | Kidney | 1.65 | 72 hours |
| A2780 | Ovary | 0.220 | 72 hours |
| PA-1 | Ovary | 4.6 | 72 hours |
| A2.1 | Pancreas | 0.230 | 72 hours |
| RD-ES | Bone | 2.3 | 72 hours |
Data is primarily from a single source.[1]
Table 3: this compound EC50 Values in Engineered Ba/F3 Cells
| Cell Line | Description | EC50 (nM) |
| Ba/F3 | Wild-type | >10,000 |
| Ba/F3 TEL-FGFR1 | FGFR1-transformed | 14 |
| Ba/F3 TEL-FGFR3 | FGFR3-transformed | 10 |
Data compiled from multiple sources.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 3- or 4-fold dilution series.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a 1:1 ratio with the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-only control.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Apoptosis Assay (e.g., using Caspase-Glo® 3/7)
This protocol provides a method for measuring caspase-3 and -7 activity as an indicator of apoptosis.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay (steps 1 and 2), using an opaque-walled 96-well plate. The incubation time may be varied (e.g., 24, 48 hours) to capture the peak of apoptosis.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence.
-
Express the results as fold-change in caspase activity relative to the vehicle-only control.
-
Western Blot for FGFR Pathway Inhibition
This protocol is for assessing the phosphorylation status of FGFR and downstream targets.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Pre-treat the cells with the desired concentrations of this compound for a short period (e.g., 30 minutes to 2 hours).
-
If applicable, stimulate the cells with an FGF ligand (e.g., FGF1 or FGF2) for 10-15 minutes to induce FGFR phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
References
dealing with FIIN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible FGFR inhibitor, FIIN-1. Our aim is to help you overcome common challenges, particularly this compound precipitation in cell culture media, to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your cell culture medium can appear as a fine, crystalline powder, a cloudy haze, or even larger crystals. This phenomenon can significantly impact your experimental results by altering the effective concentration of the inhibitor and potentially inducing cellular stress. Below is a step-by-step guide to diagnose and resolve this issue.
Problem: Precipitate observed in cell culture media after adding this compound.
Initial Assessment:
-
Visual Confirmation: Under a microscope, distinguish this compound precipitate from other potential particulates like bacterial or fungal contamination. Precipitate will often appear as distinct crystals, while microbial contamination may present as uniform turbidity or motile organisms.
-
Timing of Precipitation: Note whether the precipitation occurs immediately upon addition to the media or after a period of incubation.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Compound Properties and Preparation
-
Q1: What are the solubility properties of this compound?
-
A1: this compound is soluble in DMSO and ethanol up to 100 mM. It has low aqueous solubility, which is a common cause of precipitation in cell culture media.[1]
-
-
Q2: What is the recommended solvent for preparing this compound stock solutions?
-
Q3: How should I prepare the this compound stock solution to avoid precipitation upon dilution?
-
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration (e.g., 10 mM).[4] To ensure complete dissolution, you can briefly sonicate the solution.[5][6] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Preventing Precipitation During Experiments
-
Q4: My this compound precipitates immediately when I add it to the cell culture medium. What am I doing wrong?
-
A4: This is likely due to "crashing out" of the compound. Adding a concentrated DMSO stock directly to the aqueous media without proper mixing can cause immediate precipitation.[1] To prevent this, add the this compound stock solution dropwise to your cell culture medium while gently vortexing or swirling the medium.[1] This ensures rapid and even dispersion.
-
-
Q5: I am observing precipitation after incubating my cells with this compound for some time. What could be the cause?
-
A5: This delayed precipitation could be due to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in your experiment may be above its solubility limit in the specific cell culture medium you are using.[1]
-
Temperature and pH Shifts: Changes in temperature or pH of the media during incubation can affect the solubility of this compound.[1][7]
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to the formation of insoluble complexes.[1]
-
-
-
Q6: What is the maximum recommended final concentration of DMSO in the cell culture medium?
-
A6: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and to minimize its effect on compound solubility.[5] Some cell lines may tolerate up to 0.1% DMSO.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Q7: How can I determine the optimal, non-precipitating concentration of this compound for my experiments?
-
A7: It is recommended to perform a dose-response experiment to determine the IC50 or EC50 for your specific cell line.[1][5] This will help you identify a relevant and soluble concentration range for your assays. You can also perform an empirical solubility test by preparing serial dilutions of this compound in your complete cell culture medium and observing for any precipitation over time under standard culture conditions.
-
Data Presentation
| Parameter | Recommended Value/Practice | Rationale |
| Stock Solution Solvent | Anhydrous DMSO[2] | This compound is highly soluble in DMSO. Using anhydrous DMSO prevents moisture from reducing solubility.[2][3] |
| Stock Solution Concentration | 10-100 mM | A high concentration stock allows for smaller volumes to be added to the media, keeping the final DMSO concentration low. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C[2] | Minimizes freeze-thaw cycles which can degrade the compound. |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%)[4][5] | High concentrations of DMSO can be toxic to cells and affect compound solubility. |
| Dilution Technique | Add stock dropwise to swirling media[1] | Ensures rapid and even dispersion, preventing the compound from "crashing out". |
| Media Temperature During Dilution | Room temperature or 37°C | Avoids temperature shock from adding a cold stock solution to warm media.[7] |
| Media pH | 7.2 - 7.4[7] | pH instability can alter the solubility of media components and the compound itself.[7] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder and a fresh bottle of anhydrous DMSO to come to room temperature.
-
In a sterile environment, dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a 10 mM concentration.
-
Briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
-
Prepare Intermediate Dilutions (if necessary):
-
It is best to make serial dilutions in DMSO before the final dilution into aqueous media.
-
For example, from your 10 mM stock, you can prepare a 1 mM intermediate stock in DMSO.
-
-
Prepare Final Working Solution in Cell Culture Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently swirling or vortexing the medium, add the required volume of your this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Visually inspect the medium for any signs of precipitation immediately after preparation and before adding to your cells.
-
Signaling Pathway
This compound is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[8] Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[9] The primary pathways activated by FGFRs include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
FIIN-1 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible, and selective inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[1][2][3] It functions by forming a covalent bond with a specific cysteine residue within the ATP-binding site of the FGFR kinase domain.[3] This irreversible binding blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and differentiation.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the FGFR family. However, it can also inhibit other kinases at higher concentrations. It is crucial to be aware of its binding affinities (Kd) and inhibitory concentrations (IC50) for potential off-target kinases to design experiments and interpret results accurately.
Binding Affinity (Kd) of this compound for Various Kinases
| Kinase | Kd (nM) |
| FGFR1 | 2.8[1][2] |
| FGFR2 | 6.9[1][2] |
| FGFR3 | 5.4[1][2] |
| FGFR4 | 120[1][2] |
| Flt1/VEGFR1 | 32[1][2] |
| Flt4/VEGFR3 | 120[1][2] |
| VEGFR2 | 210[2] |
| BLK | 65[1] |
| ERK5 | 160[1] |
| KIT | 420[1] |
| MET | 1000[1] |
| PDGFRB | 480[1] |
Biochemical IC50 Values of this compound
| Kinase | IC50 (nM) |
| FGFR1 | 9.2[1] |
| FGFR2 | 6.2[1] |
| FGFR3 | 11.9[1] |
| FGFR4 | 189[1] |
| Blk | 381[1] |
| Flt1 | 661[1] |
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.[5]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Working Solutions: For in-vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q4: In which solvents is this compound soluble?
This compound hydrochloride is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, ensure the final concentration of the solvent in the media is not toxic to the cells (typically <0.5% for DMSO).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibition of FGFR signaling.
Question: I am not observing the expected level of inhibition of FGFR phosphorylation or downstream signaling pathways (e.g., p-ERK) after treating my cells with this compound. What could be the cause?
Answer: Several factors can contribute to reduced this compound activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Storage: Confirm that the this compound powder and stock solutions have been stored at the correct temperatures and protected from light. Improper storage can lead to degradation.[5]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can reduce the compound's potency.[1] Prepare single-use aliquots.
-
-
Experimental Conditions:
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent, as this can affect their response to inhibitors.[5]
-
Incubation Time: The effects of this compound are time-dependent. Conduct a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal incubation time for your cell line and experimental endpoint.
-
Serum Concentration: Components in serum may interfere with the activity of the inhibitor. Consider reducing the serum concentration during the treatment period, but ensure the cells remain viable.
-
-
Cell Line Specifics:
-
FGFR Expression and Activation: Verify the expression and activation status of FGFRs in your cell line. Cells with low FGFR expression or activation may be less sensitive to this compound.
-
Drug Resistance: The development of resistance, for instance through mutations in the FGFR kinase domain, can reduce the effectiveness of this compound.[6]
-
Issue 2: Observing unexpected or off-target effects.
Question: My cells are showing a phenotype that is not typically associated with FGFR inhibition after this compound treatment. How can I determine if this is an off-target effect?
Answer: While this compound is selective for FGFRs, off-target effects can occur, especially at higher concentrations.[7] Here's how to investigate potential off-target effects:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should occur at concentrations consistent with the IC50 values for FGFR inhibition. Off-target effects are more likely to appear at significantly higher concentrations.
-
Use a Structurally Unrelated FGFR Inhibitor: Compare the phenotype observed with this compound to that induced by another potent and selective FGFR inhibitor with a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of FGFR in your cells. If this mutant can rescue the phenotype in the presence of this compound, it confirms that the effect is mediated through FGFR.
-
Control Cell Line: Use a control cell line that does not express the target FGFR to see if the unexpected phenotype still occurs.
-
Review the Selectivity Profile: Refer to the kinase selectivity data for this compound (see FAQ section). The observed phenotype might be due to the inhibition of one of the known off-target kinases.
Issue 3: Difficulty in achieving complete inhibition of cell proliferation.
Question: I am using this compound on a cancer cell line that is reported to be sensitive to FGFR inhibition, but I am not seeing complete cell death. Why might this be?
Answer: Several factors can lead to incomplete efficacy in cell viability assays:
-
Cellular Context: The sensitivity of cancer cell lines to FGFR inhibition can be influenced by other activated signaling pathways that promote cell survival.[3] Consider combination therapies to block these compensatory pathways.
-
Assay Duration: The anti-proliferative effects of this compound may take time to manifest. Extend the duration of your cell viability assay (e.g., 72 to 96 hours) to allow for sufficient time for the inhibitor to take effect.[3]
-
Heterogeneity of Cell Population: The cancer cell line may consist of a heterogeneous population with varying sensitivities to this compound.
-
Assay Type: The choice of cell viability assay can influence the results. For example, a metabolic assay like MTT measures metabolic activity, which may not always directly correlate with cell number or apoptosis. Consider using a method that directly counts cells or measures apoptosis (e.g., Annexin V staining).
Experimental Protocols
Protocol: Western Blot Analysis of FGFR and ERK Phosphorylation
This protocol provides a general framework for assessing the inhibitory effect of this compound on FGFR signaling in a cell-based assay.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a low-serum or serum-free medium.
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in the appropriate cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 2-24 hours).
-
-
Ligand Stimulation (Optional): If you are studying ligand-induced FGFR activation, add the appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FIIN-1 and Other FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, survival, and differentiation.[1][2][3] Aberrant FGFR signaling, due to mutations, gene fusions, or amplifications, is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[3][4] This guide provides a detailed comparison of FIIN-1, a covalent irreversible FGFR inhibitor, with other classes of FGFR inhibitors, focusing on their mechanisms, efficacy, and resistance profiles, supported by experimental data.
Mechanism of Action: Covalent vs. Reversible Inhibition
FGFR inhibitors can be broadly classified based on their binding mechanism to the ATP-binding pocket of the kinase domain.
-
Reversible Inhibitors: This is the most common class of kinase inhibitors. They bind non-covalently to the ATP-binding site and their inhibitory effect is concentration-dependent. Examples include pemigatinib, infigratinib, and erdafitinib.[5]
-
Irreversible Covalent Inhibitors: These inhibitors, such as this compound and futibatinib, form a permanent covalent bond with a specific amino acid residue in the ATP-binding pocket.[1][5][6] This leads to sustained target inhibition even after the drug has been cleared from circulation.[7]
This compound specifically forms a covalent bond with a conserved cysteine residue within the P-loop of the FGFR kinase domain.[1] This irreversible binding offers potential advantages in terms of potency and duration of action compared to reversible inhibitors.[6]
Overcoming Acquired Resistance
A significant challenge with reversible FGFR inhibitors is the development of acquired resistance, often through secondary mutations in the FGFR kinase domain.[5][8][9] The most common resistance mutations occur at the "gatekeeper" residue (V565 in FGFR2) and the "molecular brake" residue (N550 in FGFR2).[5][8] These mutations can sterically hinder the binding of reversible inhibitors.
Covalent inhibitors like this compound and its analogs (FIIN-2, FIIN-3) have been specifically designed to overcome such resistance mechanisms.[10][11] By forming a permanent bond, they can effectively inhibit the activity of these mutant kinases.[10][11] For instance, FIIN-2 and FIIN-3 have demonstrated the ability to potently inhibit the proliferation of cells dependent on gatekeeper mutants of FGFR1 and FGFR2, which are resistant to first-generation reversible inhibitors like BGJ398 and AZD4547.[10][11]
dot
Caption: this compound overcomes resistance from gatekeeper mutations.
Comparative Efficacy and Selectivity
The following tables summarize the biochemical potency and cellular activity of this compound and other representative FGFR inhibitors.
Table 1: Biochemical Potency (IC50/Kd in nM)
| Inhibitor | Type | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 | Ref |
| This compound | Covalent | 9.2 (IC50) | 6.2 (IC50) | 11.9 (IC50) | 189 (IC50) | 210 (Kd) | [12] |
| FIIN-2 | Covalent | 3.09 (IC50) | 4.3 (IC50) | 27 (IC50) | 45.3 (IC50) | - | [13] |
| FIIN-3 | Covalent | 13.1 (IC50) | 21 (IC50) | 31.4 (IC50) | 35.3 (IC50) | - | [13] |
| Futibatinib | Covalent | 1.8 (IC50) | 1.4 (IC50) | 1.6 (IC50) | 3.7 (IC50) | - | [13] |
| Pemigatinib | Reversible | 0.4 (IC50) | 0.5 (IC50) | 1.2 (IC50) | 30 (IC50) | - | [13] |
| Infigratinib | Reversible | 0.9 (IC50) | 1.4 (IC50) | 1 (IC50) | >40x selective | >40x selective | [13] |
| Erdafitinib | Reversible | 1.2 (IC50) | 2.5 (IC50) | 4.6 (IC50) | 130 (IC50) | - | - |
| PD173074 | Reversible | ~25 (IC50) | - | - | - | 100-200 (IC50) | [13] |
Table 2: Cellular Activity Against Gatekeeper Mutations
| Inhibitor | Cell Line | Target | EC50 (nM) | Ref |
| This compound | Ba/F3 | FGFR2 V564M | >1000 | [10] |
| FIIN-2 | Ba/F3 | FGFR2 V564M | 58 | [10] |
| FIIN-3 | Ba/F3 | FGFR2 V564M | 64 | [10] |
| BGJ398 | Ba/F3 | FGFR2 V564M | >1000 | [10] |
Signaling Pathway Inhibition
FGFR activation triggers multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][14] FGFR inhibitors, including this compound, block the autophosphorylation of the receptor, thereby preventing the activation of these downstream effectors.[1][2]
dot
Caption: FGFR signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay (Z'-LYTE™ Assay)
This protocol describes a common method for determining the biochemical potency (IC50) of an inhibitor against a recombinant FGFR kinase domain.[1]
Methodology:
-
Reagents: Recombinant FGFR1 kinase domain, peptide substrate, ATP, and the test inhibitor (e.g., this compound).
-
Reaction Setup: The assay is typically performed in a 384-well plate.[15]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[1][15]
-
Detection:
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the results to determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of enzyme activity.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.[16][17][18]
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. promega.com [promega.com]
- 16. Cell viability assay [bio-protocol.org]
- 17. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FGFR Inhibitors: FIIN-1 vs. PD173074
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a promising class of drugs for treating various malignancies driven by aberrant FGFR signaling. Among these, FIIN-1 and PD173074 are two notable small molecules utilized in preclinical research to probe FGFR-dependent cellular processes. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a potent, irreversible inhibitor of FGFR family members (FGFR1-4), designed to form a covalent bond with a conserved cysteine residue in the ATP-binding pocket. In contrast, PD173074 is a reversible, ATP-competitive inhibitor with high selectivity for FGFR1 and FGFR3. While this compound generally exhibits greater potency in cellular assays due to its irreversible nature, both compounds are valuable research tools with distinct biochemical profiles and implications for studying FGFR signaling and drug resistance.
Mechanism of Action
This compound was developed from the chemical scaffold of PD173074 to function as an irreversible inhibitor.[1] It contains a reactive acrylamide group that forms a covalent bond with a non-catalytic cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR kinase domain.[2][3] This covalent modification leads to sustained inhibition of FGFR signaling, which persists even after the unbound inhibitor is removed.[2]
PD173074 acts as a classical ATP-competitive inhibitor, reversibly binding to the ATP pocket of the FGFR kinase domain.[4] Its inhibitory effect is dependent on the continuous presence of the compound, and its activity can be reversed upon washout.[2]
Kinase Selectivity and Potency
Both this compound and PD173074 exhibit selectivity for FGFRs over a broad range of other kinases. However, their specific inhibitory profiles and potencies differ.
Data Table 1: Comparative Kinase Inhibition Profile of this compound and PD173074
| Target Kinase | This compound (IC50, nM) | This compound (Kd, nM) | PD173074 (IC50, nM) |
| FGFR1 | 9.2[2] | 2.8[5] | ~25[4], 21.5[6] |
| FGFR2 | 6.2[2] | 6.9[5] | - |
| FGFR3 | 11.9[2] | 5.4[5] | 5[6] |
| FGFR4 | 189[2] | 120[5] | - |
| VEGFR2 | - | 210[5] | 100-200[4] |
| PDGFR | - | 480[5] | >10,000[4] |
| c-Src | - | - | >10,000[4] |
| EGFR | - | - | >50,000[6] |
| InsR | - | - | >50,000[6] |
| Blk | 381[2] | 65[5] | - |
| Flt1 | 661[2] | 32[5] | - |
Cellular Activity and Performance
In cellular assays, the irreversible nature of this compound often translates to higher potency compared to PD173074.
Data Table 2: Cellular Potency (EC50) of this compound and PD173074 in FGFR-Dependent Cell Lines
| Cell Line | Cancer Type | Driving Mutation | This compound (EC50, nM) | PD173074 (EC50, nM) |
| Ba/F3-TEL-FGFR1 | - | TEL-FGFR1 fusion | 14[2] | - |
| KMS-11 | Multiple Myeloma | FGFR3 mutation | - | <20[4] |
| KMS-18 | Multiple Myeloma | FGFR3 mutation | - | <20[4] |
| RT112 | Bladder Cancer | FGFR3-TACC3 fusion | - | - |
| SNU-16 | Gastric Cancer | FGFR2 amplification | - | - |
Note: Direct comparative EC50 values in the same cell lines are not always available in the literature. However, one study re-testing a subset of PD173074-sensitive cell lines with this compound found that this compound generally inhibited proliferation at lower concentrations.[2]
A key experimental distinction between the two inhibitors is demonstrated in washout experiments. After treating cells with each inhibitor and then washing them to remove the unbound compound, this compound's inhibitory effect on FGFR signaling persists, while the effect of the reversible inhibitor PD173074 is largely eliminated.[2]
Resistance Profiles
A significant challenge in targeted therapy is the emergence of drug resistance. For FGFR inhibitors, mutations in the kinase domain can abrogate inhibitor binding. The "gatekeeper" mutation, V561M in FGFR1, has been shown to confer strong resistance to both PD173074 and this compound.[7] Similarly, the N550K mutation in FGFR2 confers resistance to PD173074.[8][9]
Experimental Protocols
In Vitro Kinase Assay for PD173074
This protocol is adapted from methodologies described for determining the IC50 of PD173074 against FGFR1.[4]
-
Reaction Setup: Assays are performed in a total volume of 100 µL containing 25 mM HEPES buffer (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, and 0.2 mM sodium orthovanadate.
-
Substrate and Enzyme: A random copolymer of glutamic acid and tyrosine (4:1) is used as a substrate at a concentration of 750 µg/mL. Approximately 60 to 75 ng of full-length FGFR1 kinase is added to each reaction.
-
Inhibitor Addition: Various concentrations of PD173074 are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP (5 µM ATP containing 0.4 µCi of [γ-³²P]ATP per incubation). Samples are incubated at 25°C for 10 minutes.
-
Termination and Detection: The reaction is stopped by the addition of trichloroacetic acid. The incorporation of ³²P into the substrate is determined by measuring the radioactivity retained on filters.
-
Data Analysis: The concentration of PD173074 that inhibits FGFR1 enzymatic activity by 50% (IC50) is determined graphically.
KinomeScan Profiling for this compound
The selectivity of this compound was determined using a competitive binding assay, such as the Ambit KinomeScan technology.[2]
-
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Procedure: A DNA-tagged kinase is incubated with the immobilized ligand and a single concentration of the test compound (e.g., 10 µM).
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag.
-
Data Interpretation: A lower amount of bound kinase indicates tighter binding of the test compound. The results are often reported as a percentage of the control (no inhibitor), where a lower percentage signifies stronger binding. Dissociation constants (Kd) can then be determined for the interactions.
Visualizing Signaling and Experimental Logic
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 7. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N550K/H mutations in FGFR2 confer differential resistance to PD173074, dovitinib, and ponatinib ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FIIN-1, FIIN-2, and FIIN-3 FGFR Inhibitors
This guide provides a detailed comparison of the irreversible fibroblast growth factor receptor (FGFR) inhibitors FIIN-1, FIIN-2, and FIIN-3. Developed as next-generation therapeutic agents, these compounds offer distinct efficacy profiles against wild-type and mutant FGFRs, critical targets in various cancers. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance, supported by experimental data.
Introduction to FIIN Inhibitors
This compound, FIIN-2, and FIIN-3 are potent, irreversible inhibitors of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] These compounds form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the FGFR kinases, leading to sustained inhibition.[1][3] The development of FIIN-2 and FIIN-3 was driven by the need to overcome resistance to first-generation FGFR inhibitors, particularly mutations in the "gatekeeper" residue of the kinase domain.[4][5]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound, FIIN-2, and FIIN-3 from biochemical and cell-based assays.
Table 1: Biochemical Inhibition of Wild-Type FGFRs (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| This compound | 9.2 | 6.2 | 11.9 | 189 |
| FIIN-2 | 3.1 | 4.3 | 27 | 45 |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 |
Data sourced from multiple studies.[6][7]
Table 2: Cellular Proliferation Inhibition in FGFR-Dependent Ba/F3 Cells (EC50, nM)
| Inhibitor | FGFR1-dependent | FGFR2-dependent | FGFR3-dependent | FGFR4-dependent |
| This compound | 14 | - | 10 | - |
| FIIN-2 | 1-93 (range) | ~1 | 1-93 (range) | 1-93 (range) |
| FIIN-3 | 1-41 (range) | ~1 | 1-41 (range) | 1-41 (range) |
Data reflects the potency in engineered Ba/F3 cells dependent on specific FGFRs for survival and proliferation.[1][3][5]
Table 3: Efficacy Against FGFR Gatekeeper Mutations
| Inhibitor | FGFR1 V561M (IC50, nM) | FGFR2 V564M (EC50, nM) |
| This compound | >1000 | >1000 |
| FIIN-2 | 89 | 58 |
| FIIN-3 | 109 | 64 |
Gatekeeper mutations, such as V561M in FGFR1 and V564M in FGFR2, confer resistance to many first-generation FGFR inhibitors.[5]
Table 4: Off-Target Kinase Inhibition (IC50/EC50, nM)
| Inhibitor | EGFR |
| This compound | - |
| FIIN-2 | 204 |
| FIIN-3 | 43 |
FIIN-3 exhibits potent dual inhibition of both FGFR and EGFR.[6][7]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of these inhibitors' function and evaluation, the following diagrams illustrate the FGFR signaling pathway and a standard experimental workflow for assessing cellular proliferation.
Caption: FGFR Signaling Pathway and Point of Inhibition.
References
- 1. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating FIIN-1 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a molecule like FIIN-1 reaches and binds to its intended target, the Fibroblast Growth Factor Receptors (FGFRs), within a cell is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound, a potent and irreversible covalent inhibitor of the FGFR family. This guide will objectively compare this compound's performance with its next-generation analogs, FIIN-2 and FIIN-3, as well as the reversible inhibitors BGJ398 and AZD4547, providing supporting experimental data and detailed protocols.
This compound and its derivatives are covalent inhibitors that form a permanent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs 1, 2, and 3, and to a lesser extent, FGFR4.[1][2][3] This covalent modification leads to sustained inhibition of the receptor's kinase activity. Validating this engagement is crucial for interpreting the biological effects of these compounds and for the development of more effective cancer therapeutics.
Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific question being asked (e.g., direct binding vs. downstream functional effects), available reagents, and required throughput. This guide compares several orthogonal methods to provide a comprehensive picture of target engagement.
Biochemical and Cellular Potency
Biochemical assays using purified enzymes and cellular assays measuring the phenotypic consequences of target inhibition are fundamental first steps in characterizing an inhibitor.
Table 1: Comparison of Biochemical IC50 Values for Various FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Mechanism |
| This compound | 9.2[3][4] | 6.2[3][4] | 11.9[3][4] | 189[3][4] | Covalent |
| FIIN-2 | 3.1[2][5] | 4.3[2][5] | 27[2][5] | 45[2][5] | Covalent |
| FIIN-3 | 13[2] | 21[2] | 31[2] | 35[2] | Covalent |
| BGJ398 | 0.9[6][7] | 1.4[6][7] | 1.0[6][7] | 60[6][7] | Reversible |
| AZD4547 | 0.2[8][9] | 2.5[8][9] | 1.8[8][9] | 165[9][10] | Reversible |
Table 2: Comparison of Cellular EC50 Values in FGFR-Dependent Ba/F3 Cells
| Inhibitor | Ba/F3-FGFR1 EC50 (nM) | Ba/F3-FGFR2 EC50 (nM) | Ba/F3-FGFR3 EC50 (nM) | Ba/F3-FGFR4 EC50 (nM) |
| This compound | 14[3] | - | - | - |
| FIIN-2 | ~1-93[11] | ~1-93[11] | ~1-93[11] | ~1-93[11] |
| FIIN-3 | ~1-41[12] | ~1-41[12] | ~1-41[12] | ~1-41[12] |
| BGJ398 | 2.9[7] | 2.0[7] | 2.0[7] | - |
| AZD4547 | 12[13] | 2[13] | 40[13] | 142[13] |
Note: EC50 values can vary depending on the specific cell line and assay conditions.
Key Experimental Methodologies for Target Engagement Validation
Western Blotting for Downstream Signaling Inhibition
A common method to indirectly assess target engagement is to measure the phosphorylation status of the target receptor and its downstream signaling proteins. Inhibition of FGFR autophosphorylation and key downstream nodes like FRS2, AKT, and ERK1/2 indicates that the inhibitor is engaging its target and blocking its catalytic activity.
FGFR signaling pathway and point of this compound inhibition.
Experimental Protocol: Western Blotting for p-FGFR
-
Cell Treatment: Plate FGFR-dependent cells (e.g., KMS11, SNU-16) and allow them to adhere. Serum-starve the cells for 16-24 hours. Treat cells with varying concentrations of this compound or other inhibitors for 1-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to total FGFR or a loading control like β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly measures target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
References
- 1. yeasen.com [yeasen.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD4547 - tcsc0971 - Taiclone [taiclone.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to FIIN-1 Activity in Ba/F3 Cells for FGFR-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FIIN-1, an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with other notable FGFR inhibitors. The data presented herein focuses on the activity of these compounds in Ba/F3 cells, a murine pro-B cell line commonly used in cancer research to assess the potency and selectivity of kinase inhibitors. This guide is intended to assist researchers in making informed decisions for their FGFR-related drug discovery and development programs.
Introduction to this compound and FGFR Inhibition in Ba/F3 Cells
The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for its survival and proliferation. However, upon transduction with a constitutively active kinase, such as a TEL-FGFR fusion protein, these cells become IL-3 independent and instead rely on the signaling from the introduced kinase for their growth and survival. This engineered dependency makes them an excellent model system to evaluate the efficacy of inhibitors targeting that specific kinase.
This compound is a potent and selective irreversible inhibitor of the FGFR family (FGFR1, 2, 3, and 4). It forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR ATP-binding site[1]. This irreversible mechanism of action can offer advantages in terms of sustained target inhibition. This guide compares the anti-proliferative activity of this compound and its analogs (FIIN-2 and FIIN-3) with other well-characterized FGFR inhibitors, including BGJ398 (Infigratinib), AZD4547, PD173074, and Erdafitinib, in Ba/F3 cells expressing various forms of FGFR.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors in different Ba/F3 cell lines. These values are critical for comparing the potency of these compounds in a cellular context.
Table 1: Anti-proliferative Activity (EC50, nM) of FIIN Series and Comparator Compounds in FGFR-Dependent Ba/F3 Cells
| Compound | Ba/F3-TEL-FGFR1 | Ba/F3-TEL-FGFR3 | Ba/F3-FGFR1 | Ba/F3-FGFR2 | Ba/F3-FGFR3 | Ba/F3-FGFR4 | Ba/F3-FGFR2 V564M (Gatekeeper Mutant) |
| This compound | 14[2] | 10[2] | - | - | - | - | >1000[3] |
| FIIN-2 | - | - | 1-93 (range)[4] | ~1[3] | 1-93 (range)[4] | 1-93 (range)[4] | 58[3] |
| FIIN-3 | - | - | 1-41 (range)[5] | ~1[3] | 1-41 (range)[5] | 1-41 (range)[5] | 64[3] |
| BGJ398 | - | - | Low nM range[2] | Low nM range[2] | Low nM range[2] | - | >1000[3] |
| AZD4547 | 8.503 (TPR-FGFR1)[6] | - | - | - | - | - | - |
Note: "-" indicates that data was not available in the searched sources. The potency of FIIN-2 and FIIN-3 against FGFR1, 3, and 4 is presented as a range as specific values for each were not individually detailed in the source.
Table 2: Biochemical Inhibitory Activity (IC50, nM) of FIIN Series and Comparator Compounds against FGFR Kinases
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| This compound | 9.2[7] | 6.2[7] | 11.9[7] | 189[7] |
| FIIN-2 | 3.1[4] | 4.3[4] | 27[4] | 45[4] |
| FIIN-3 | 13.1[5] | 21[5] | 31.4[5] | 35.3[5] |
| BGJ398 | 0.9 | 1.4 | 1.0 | 60 |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 |
| PD173074 | 21.5[8] | - | 5[8] | - |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Ba/F3 Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed Ba/F3 cells expressing the specific FGFR construct into 96-well opaque-walled plates at a density of 5,000 to 10,000 cells per well in 90 µL of RPMI-1640 medium supplemented with 10% FBS (without IL-3).
-
Compound Addition: Prepare serial dilutions of the test inhibitors (e.g., this compound, BGJ398) in DMSO and then dilute in culture medium. Add 10 µL of the diluted compound to the respective wells. For the negative control, add medium with the same percentage of DMSO.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the EC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FGFR Signaling
This method is used to detect the phosphorylation status of FGFR and its downstream signaling proteins, such as ERK, to confirm the inhibitory effect of the compounds.
-
Cell Treatment: Seed Ba/F3-FGFR cells in 6-well plates and grow to a suitable density. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with the desired concentrations of the FGFR inhibitor for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling with Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway in Ba/F3 cells and the general workflow for evaluating inhibitor activity.
Caption: FGFR Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Evaluating FGFR Inhibitors in Ba/F3 Cells.
Conclusion
This guide provides a comparative overview of this compound and other FGFR inhibitors in the context of Ba/F3 cellular assays. The data indicates that this compound and its analogs, FIIN-2 and FIIN-3, are potent inhibitors of FGFR-driven cell proliferation. Notably, FIIN-2 and FIIN-3 demonstrate efficacy against the FGFR2 gatekeeper mutation V564M, which confers resistance to first-generation inhibitors like this compound and BGJ398[3]. The provided experimental protocols and workflow diagrams serve as a resource for researchers designing and conducting their own comparative studies. The choice of an optimal FGFR inhibitor will depend on the specific research question, including the desire for reversible versus irreversible binding and the need to overcome potential resistance mutations.
References
- 1. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Western Blot Analysis Following FIIN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FIIN-1, an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with other relevant inhibitors. It includes a detailed examination of its effects on cellular signaling pathways, supported by available experimental data, and standardized protocols for Western blot analysis.
Introduction to this compound
This compound is a potent and selective irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4). It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the receptor, leading to sustained inhibition of its kinase activity. This guide focuses on the analysis of these effects using Western blotting, a key technique for characterizing protein expression and phosphorylation status.
Performance Comparison of FGFR Inhibitors
The efficacy of this compound is often compared to its reversible counterpart, PD173074, and a non-covalent analog, FRIN-1. Additionally, its performance can be benchmarked against other well-known FGFR inhibitors. The following tables summarize key quantitative data for these compounds.
| Inhibitor | Target(s) | IC₅₀ (nM) vs FGFR1 | IC₅₀ (nM) vs FGFR2 | IC₅₀ (nM) vs FGFR3 | IC₅₀ (nM) vs FGFR4 | Reference(s) |
| This compound | FGFR1/2/3/4 (irreversible) | 9.2 | 6.2 | 11.9 | 189 | [1] |
| PD173074 | FGFR1/3 (reversible) | 22 | >1000 | 1.6 | >1000 | [1] |
| FRIN-1 | FGFR1 (reversible) | ~21 | - | - | - | [1] |
| FIIN-2 | pan-FGFR (irreversible) | 3.09 | 4.3 | 27 | 45.3 | [2] |
| AZD4547 | FGFR1/2/3 (reversible) | 0.2 | 2.5 | 1.8 | - | [3] |
| BGJ398 | FGFR1/2/3 (reversible) | 0.9 | 1.4 | 1.0 | - | [4] |
| Dovitinib | FGFR1/2/3, VEGFR, PDGFR (reversible) | 8 | 11 | - | - | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
| Cell Line | This compound EC₅₀ (nM) | PD173074 EC₅₀ (nM) | FRIN-1 EC₅₀ (nM) | Reference(s) |
| Tel-FGFR1 transformed Ba/F3 | 14 | - | 340 | [1] |
| Tel-FGFR3 transformed Ba/F3 | - | - | 1040 | [1] |
| iFGFR1 MCF10A (WT) | 2.7 | - | 29 | [1] |
| iFGFR1 MCF10A (C486S mutant) | 20 | - | 23 | [1] |
Note: While several studies demonstrate near-complete inhibition of FGFR and Erk1/2 phosphorylation via Western blot after this compound treatment, specific quantitative densitometry data (fold change) is not consistently reported in the reviewed literature.
Signaling Pathway Analysis
This compound primarily targets the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that primarily involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This compound's irreversible binding prevents this initial autophosphorylation step.
FGFR Signaling Pathway and Inhibition by this compound
Experimental Protocols
Western Blot Analysis of FGFR and ERK Phosphorylation
This protocol provides a general framework for analyzing the effects of this compound on FGFR and downstream ERK phosphorylation. Optimization of antibody concentrations and incubation times is recommended for specific experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF10A-iFGFR1) at a suitable density and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-treat cells with this compound (e.g., 20 nM) or an alternative inhibitor (e.g., PD173074 at 20 nM) for 30 minutes.[1]
-
Stimulate the cells with an appropriate ligand (e.g., AP20187 for iFGFR1 systems) for 30 minutes to induce FGFR activation.[1]
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and starting dilutions:
-
Phospho-FGFR (p-FGFR): 1:1000
-
Total FGFR: 1:1000
-
Phospho-p44/42 MAPK (Erk1/2): 1:2000
-
Total p44/42 MAPK (Erk1/2): 1:1000
-
Loading control (e.g., β-actin or GAPDH): 1:5000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Western Blot Experimental Workflow
Conclusion
This compound demonstrates potent and irreversible inhibition of the FGFR signaling pathway, as consistently shown through Western blot analysis of reduced FGFR and downstream ERK phosphorylation. While direct quantitative comparisons from densitometry are not always readily available in published literature, the available IC₅₀ and EC₅₀ data, alongside qualitative Western blot results, strongly support its efficacy, often superior to its reversible counterparts. The provided protocols and diagrams serve as a valuable resource for researchers designing and interpreting experiments involving this compound and other FGFR inhibitors.
References
A Comparative Guide to the Potency of FIIN-1 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FIIN-1, an irreversible fibroblast growth factor receptor (FGFR) inhibitor, with other selective FGFR inhibitors across various cancer models. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its potency and facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a potent and selective irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, through amplification, mutations, or translocations, is a known driver in a variety of cancers, making it a key therapeutic target.
Mechanism of Action: The FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn regulate gene expression to promote cell proliferation, survival, and migration. This compound's irreversible binding to the FGFR kinase domain effectively blocks these downstream signals.
Comparative Potency of this compound and Other FGFR Inhibitors
The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized FGFR inhibitors. The data is presented as IC50 (the half maximal inhibitory concentration) or EC50 (the half maximal effective concentration) values, with lower values indicating higher potency.
Table 1: Biochemical Potency Against FGFR Kinases
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference |
| This compound | 9.2 | 6.2 | 11.9 | 189 | [1] |
| FIIN-2 | 3.1 | 4.3 | 27 | 45 | [2] |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 | [3] |
| BGJ398 (Infigratinib) | 0.9 | 1.4 | 1.0 | 60 | |
| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 | [4][5][6] |
| PD173074 | ~25 | - | ~5 | - | [7] |
Table 2: Cellular Potency in FGFR-Dependent Cancer Models
| Cell Line | Cancer Type | FGFR Alteration | This compound (EC50, nM) | FIIN-2 (EC50, nM) | FIIN-3 (EC50, nM) | BGJ398 (EC50, nM) | PD173074 (IC50, µM) | Reference |
| Ba/F3 | Pro-B | Tel-FGFR1 Fusion | 14 | - | - | - | - | [1] |
| Ba/F3 | Pro-B | Tel-FGFR2 Fusion | - | 1 | 1 | - | - | [2] |
| Ba/F3 | Pro-B | Tel-FGFR3 Fusion | - | 7 | 10 | - | - | [2] |
| Ba/F3 | Pro-B | Tel-FGFR4 Fusion | - | 93 | 41 | - | - | [2] |
| KMS11 | Multiple Myeloma | FGFR3 Translocation | - | - | - | - | <0.02 | [7] |
| H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | - | - | - | - | 0.012 | [7] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | - | - | - | - | - | |
| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | - | - | - | Potent Inhibition | - | |
| MFM223 | Breast Cancer | FGFR1/2 Amplification | - | - | - | Potent Inhibition | - | [4][5][6] |
Note: "-" indicates data not available in the reviewed literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Biochemical Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific FGFR kinase.
Detailed Method:
-
Compound Preparation: Serially dilute this compound and other test compounds in 100% DMSO.
-
Reaction Setup: In a 96-well plate, add the diluted compounds, recombinant FGFR enzyme, and a reaction buffer containing a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on the viability and proliferation of cancer cells.
Detailed Method:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours).[8][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8][9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Determine the EC50 value from the resulting dose-response curve.
Western Blot for Phospho-ERK
This protocol is used to determine the effect of an inhibitor on the phosphorylation of downstream signaling proteins, such as ERK, which is a key component of the MAPK pathway activated by FGFR.
Detailed Method:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK in treated versus untreated cells.
Conclusion
This compound demonstrates potent and selective irreversible inhibition of FGFR kinases, leading to effective suppression of proliferation in various FGFR-dependent cancer cell models. Its potency is comparable to or, in some cases, greater than other established FGFR inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of targeting the FGFR signaling pathway in cancer. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound in a broader range of malignancies.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Kinase Selectivity Landscape of FIIN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FIIN-1 is a potent, irreversible inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family, key players in cell proliferation, differentiation, and angiogenesis. Its covalent mechanism of action offers the potential for high potency and prolonged duration of action. However, understanding its cross-reactivity with other kinases is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of this compound's known kinase interactions, supported by available experimental data and detailed methodologies.
Unveiling the Selectivity Profile of this compound
This compound demonstrates high affinity for its primary targets, the FGFR isoforms 1, 2, 3, and 4. However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases. The following tables summarize the available quantitative data on this compound's binding affinities (Kd) and inhibitory concentrations (IC50) for its primary targets and known off-targets.
Primary Targets: Fibroblast Growth Factor Receptors (FGFRs)
| Kinase | Binding Affinity (Kd) [nM] | Biochemical IC50 [nM] |
| FGFR1 | 2.8 | 9.2 |
| FGFR2 | 6.9 | 6.2 |
| FGFR3 | 5.4 | 11.9 |
| FGFR4 | 120 | 189 |
Data sourced from MedchemExpress.
Known Off-Target Kinases
| Kinase | Family | Binding Affinity (Kd) [nM] | Biochemical IC50 [nM] |
| Flt1 (VEGFR1) | Receptor Tyrosine Kinase | 32 | 661 |
| Flt4 (VEGFR3) | Receptor Tyrosine Kinase | 120 | - |
| VEGFR2 | Receptor Tyrosine Kinase | 210 | - |
| BLK | Src Family Kinase | 65 | 381 |
| ERK5 (MAPK7) | MAP Kinase | 160 | - |
| KIT | Receptor Tyrosine Kinase | 420 | - |
| MET | Receptor Tyrosine Kinase | 1000 | - |
| PDGFRB | Receptor Tyrosine Kinase | 480 | - |
Data sourced from MedchemExpress. Note: A comprehensive, head-to-head kinome scan of this compound against a large, standardized panel of kinases is not publicly available at this time. The data presented here is based on currently available information.
Experimental Methodologies for Kinase Profiling
To assess the selectivity of kinase inhibitors like this compound, several robust experimental platforms are employed. These assays are crucial for generating the quantitative data presented above.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of a compound to a kinase.
Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive ligand (tracer) and the test compound for binding to a europium-labeled antibody-tagged kinase. When the tracer is bound to the kinase-antibody complex, FRET occurs. The test compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional to its binding affinity.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, the kinase/Eu-labeled antibody mixture, and the Alexa Fluor™ 647-labeled tracer at appropriate concentrations in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.
-
Kinase/Antibody Addition: Add the kinase/Eu-labeled antibody mixture to all wells.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor and the Alexa Fluor™ acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the test compound concentration to determine the IC50 value, which can then be used to calculate the dissociation constant (Kd).
KiNativ™ Assay
This chemical proteomics-based method allows for the profiling of kinase inhibitor interactions directly in a complex biological sample, such as a cell lysate.
Principle: The assay utilizes an ATP- or ADP-based probe that is biotinylated. This probe covalently binds to a conserved lysine residue in the ATP-binding pocket of active kinases. In the presence of a competitive inhibitor like this compound, the binding of the probe to the target kinase is blocked. After proteolytic digestion, the biotinylated peptides are enriched and quantified by mass spectrometry to determine the degree of inhibition.
Generalized Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates that contain the native kinases.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Probe Labeling: Add the biotinylated acyl-phosphate probe to the lysates to label the active kinases that are not blocked by the inhibitor.
-
Proteolysis: Digest the proteins in the lysate into peptides using an enzyme like trypsin.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.
-
Data Analysis: Compare the abundance of the labeled peptides from the inhibitor-treated samples to the control samples to determine the IC50 for each kinase.
Signaling Pathways of Off-Target Kinases
Understanding the signaling pathways of this compound's off-target kinases is crucial for anticipating potential side effects. Inhibition of these kinases could lead to unintended biological consequences.
VEGFR/Flt Signaling Pathway
VEGFR1 (Flt1), VEGFR2, and VEGFR3 (Flt4) are key regulators of angiogenesis and lymphangiogenesis. Their inhibition can impact blood and lymphatic vessel formation.
c-Kit and PDGFRB Signaling Pathways
c-Kit and PDGFRB are receptor tyrosine kinases involved in cell survival, proliferation, and migration in various cell types, including hematopoietic cells and mesenchymal cells.
c-Met Signaling Pathway
The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a role in cell motility, invasion, and morphogenesis.
BLK and ERK5 Signaling Pathways
BLK is a non-receptor tyrosine kinase involved in B-cell receptor signaling, while ERK5 is a member of the MAP kinase family that responds to mitogenic and stress stimuli.
Conclusion
This compound is a potent and selective inhibitor of the FGFR family. However, the available data indicates a degree of cross-reactivity with other kinases, including members of the VEGFR, Src, and MAP kinase families. While a comprehensive kinome-wide selectivity profile for this compound is not yet publicly available, the existing data provides a valuable starting point for researchers. A thorough understanding of this compound's interactions with its on- and off-targets, facilitated by robust experimental methodologies, is essential for its continued development and application as a chemical probe and potential therapeutic agent. Further comprehensive kinase profiling studies are warranted to fully elucidate the selectivity of this compound and guide its optimal use in research and drug development.
A Comparative Guide to Covalent and Non-Covalent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is a key oncogenic driver in a multitude of solid tumors, making it a compelling target for cancer therapy.[2][3][4] Small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain have emerged as a promising therapeutic strategy. These inhibitors can be broadly classified into two categories based on their binding mechanism: non-covalent (reversible) and covalent (irreversible).
This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Mechanism of Action: A Tale of Two Binding Modes
Non-Covalent Inhibitors: These inhibitors, often referred to as reversible inhibitors, bind to the ATP-binding pocket of the FGFR kinase domain through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[5] The binding is reversible, and the inhibitor can dissociate from the enzyme, leading to a dynamic equilibrium between the bound and unbound states. The efficacy of non-covalent inhibitors is therefore dependent on sustained drug concentrations in the plasma to maintain target inhibition. Examples of non-covalent FGFR inhibitors include erdafitinib, infigratinib, and pemigatinib.[5][6]
Covalent Inhibitors: In contrast, covalent inhibitors form a stable, irreversible bond with a specific amino acid residue within the ATP-binding site of the FGFR.[7] These inhibitors typically contain a reactive electrophilic group, or "warhead" (e.g., an acrylamide moiety), that forms a covalent linkage with a nucleophilic cysteine residue.[4] This irreversible binding leads to prolonged and sustained inhibition of FGFR signaling, even after the inhibitor has been cleared from circulation.[2][3][7] Futibatinib is a clinically approved covalent FGFR inhibitor.[4]
Comparative Performance Data
The following tables summarize key quantitative data for representative non-covalent and covalent FGFR inhibitors, providing a basis for their comparative evaluation.
Table 1: Biochemical Potency (IC50) of Non-Covalent FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6.0 |
Data sourced from multiple studies.[5][6]
Table 2: Biochemical Potency (IC50) of Covalent FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Futibatinib (TAS-120) | 1.8 | - | 1.6 | 3.7 |
| PRN1371 | 0.7 | 1.3 | 4.1 | 19.3 |
| FIIN-2 | 3.1 | 4.3 | 27 | 45 |
| FIIN-3 | 13 | 21 | 31 | 35 |
Data sourced from multiple studies.[2][4][8]
Table 3: Cellular Activity (EC50) of Covalent FGFR Inhibitors in FGFR-Dependent Cell Lines
| Inhibitor | Cell Line | FGFR Aberration | EC50 (nM) |
| FIIN-2 | Ba/F3-FGFR2 | - | ~1 |
| FIIN-3 | Ba/F3-FGFR2 | - | ~1 |
| FIIN-2 | Ba/F3-FGFR2 V564M | Gatekeeper Mutant | 58 |
| FIIN-3 | Ba/F3-FGFR2 V564M | Gatekeeper Mutant | 64 |
Data from a study on next-generation covalent inhibitors.[8]
Signaling Pathways and Mechanisms
Visualizing the complex signaling networks and inhibitor mechanisms is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: The FGFR signaling pathway, illustrating ligand binding, receptor dimerization, and activation of downstream cascades.[9][10][11]
Caption: Binding mechanisms of non-covalent (reversible) versus covalent (irreversible) FGFR inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of inhibitor performance.
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 of an inhibitor against a specific FGFR kinase.[12]
Materials:
-
FGFR Kinase (e.g., FGFR1, Promega)
-
LanthaScreen™ Eu-anti-GST Antibody (Invitrogen)
-
Alexa Fluor™ 647-labeled tracer (ATP-competitive)
-
Test Inhibitor
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute this series in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the FGFR kinase and the Eu-anti-GST antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted test inhibitor to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of an FGFR inhibitor on the viability of cancer cell lines with known FGFR alterations.[13][14][15]
Materials:
-
Cancer cell line with FGFR aberration (e.g., SNU-16, FGFR2 amplified)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) and incubate overnight.[13]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Caption: A typical experimental workflow for the preclinical evaluation of FGFR inhibitors.
Overcoming Resistance
A significant challenge in targeted cancer therapy is the emergence of drug resistance. In the context of FGFR inhibitors, resistance can arise from "gatekeeper" mutations within the ATP-binding pocket, which sterically hinder the binding of non-covalent inhibitors.[6][11][16] Covalent inhibitors, particularly next-generation compounds, are being designed to overcome such resistance mechanisms.[8][17][18] For instance, FIIN-2 and FIIN-3 have demonstrated the ability to potently inhibit gatekeeper mutants of FGFRs that are resistant to first-generation non-covalent inhibitors.[8][17]
Conclusion
Both non-covalent and covalent inhibitors have demonstrated significant clinical utility in the treatment of FGFR-driven cancers. Non-covalent inhibitors have established the clinical proof-of-concept for FGFR inhibition, while covalent inhibitors offer potential advantages in terms of sustained target engagement, prolonged duration of action, and the ability to overcome certain resistance mutations.[4] The choice between these two modalities depends on the specific therapeutic context, including the tumor type, the presence of specific FGFR alterations, and the potential for acquired resistance. The continued development of both classes of inhibitors, with a focus on improving selectivity and overcoming resistance, holds great promise for patients with FGFR-aberrant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 8. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 11. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cell viability assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. discover.library.noaa.gov [discover.library.noaa.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling FIIN-1
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent kinase inhibitors like FIIN-1 is paramount for personal safety and maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to personal protection and engineering controls is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE and engineering controls.
| Category | Item | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | Certified and functioning properly | To minimize inhalation of powders or aerosols. |
| Designated Work Area | Clearly marked for "Potent Compound Handling" | To contain potential contamination. | |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from splashes or airborne particles. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
